Met/pdgfra-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29N7O |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+ |
InChI Key |
KSSCDIVAUZWVFC-KPGMTVGESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
Dual Inhibitor Met/pdgfra-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Met/pdgfra-IN-2, a novel quinazoline-1,2,3-triazole hybrid compound, has emerged as a promising dual inhibitor of the receptor tyrosine kinases (RTKs) MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1] These RTKs are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes and the underlying signaling cascades. The information presented herein is supported by a comprehensive review of available scientific literature, with a focus on quantitative data, experimental methodologies, and visual representation of molecular interactions.
Introduction
The MET and PDGFRA signaling pathways are frequently activated in cancer through mechanisms such as gene amplification, mutation, or ligand-dependent autocrine/paracrine loops.[2] This aberrant activation drives tumor growth, angiogenesis, and metastasis. This compound (also referred to as compound 8h in primary literature) is a small molecule inhibitor designed to target the kinase activity of both MET and PDGFRA.[1] Its dual inhibitory action presents a potential therapeutic advantage by simultaneously blocking two key oncogenic signaling axes.
Biochemical Mechanism of Action
This compound functions as a protein kinase inhibitor, targeting the catalytic activity of both MET and PDGFRA. While the precise binding mode has been suggested through molecular docking studies, it is hypothesized to interact with the ATP-binding pocket of the kinase domains, thereby preventing the phosphorylation of downstream substrates.
A related compound from the same chemical series, compound 8c, was shown to be an ATP-competitive inhibitor of MET kinase.[1] Although not explicitly stated for this compound, it is highly probable that it shares a similar competitive mechanism of inhibition.
Table 1: In vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) |
| 8c (related compound) | MET | 36.0 |
Data from Mortazavi M, et al. Sci Rep. 2023.[1]
Cellular Mechanism of Action
This compound exerts its anticancer effects through the induction of apoptosis and the inhibition of cell proliferation in cancer cells that are dependent on MET signaling.
Inhibition of Cell Proliferation
This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines, with a more pronounced effect observed in MET-positive cells.
Table 2: Anti-proliferative Activity of this compound (Compound 8h)
| Cell Line | Cancer Type | MET Status | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | Positive | 9.7 |
| EBC-1 | Lung Cancer | Positive | 6.1 |
| MKN-45 | Gastric Cancer | Positive | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | - | 11.5 |
| HT-29 | Colon Cancer | - | 8.6 |
| K562 | Chronic Myelogenous Leukemia | - | 34.4 |
Data from Mortazavi M, et al. Sci Rep. 2023.[1]
Induction of Apoptosis
A key mechanism through which this compound mediates its anti-tumor effects is the induction of programmed cell death, or apoptosis. Treatment of MET-overexpressing AsPC-1 cells with this compound resulted in a significant increase in the apoptotic cell population.[1]
Signaling Pathways
The inhibition of MET and PDGFRA by this compound disrupts downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt and Ras/MEK/ERK pathways.
MET Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the MET receptor leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling. This compound blocks this initial phosphorylation event.
PDGFRA Signaling Pathway
Similarly, the binding of Platelet-Derived Growth Factor (PDGF) to its receptor, PDGFRA, initiates a signaling cascade that is also abrogated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the MET kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant MET kinase, a suitable substrate (e.g., a poly-GT peptide), ATP, and serial dilutions of this compound in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Reaction Incubation: In a 384-well plate, add the MET kinase, the test compound or vehicle control, and initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the kinase reaction and add the HTRF detection reagents. These typically consist of a Europium cryptate-labeled antibody that recognizes a non-phosphorylated part of the substrate and an XL665-labeled antibody that recognizes the phosphorylated substrate.
-
Signal Development: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the formation of the FRET (Förster Resonance Energy Transfer) complex.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The percentage of inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine the effect of a compound on cell growth by measuring the total protein content of adherent cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry and then solubilize the bound SRB dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
This compound is a potent dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways. This ultimately results in the induction of apoptosis and the inhibition of cell growth in susceptible cancer cell populations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anticancer agent. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
Dual Kinase Inhibition of MET and PDGFRA by Met/pdgfra-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a novel synthetic compound identified as a potent dual inhibitor of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases. Aberrant signaling through these receptor tyrosine kinases (RTKs) is a known driver in the proliferation and survival of various cancer cells. The concurrent inhibition of both MET and PDGFRA presents a promising therapeutic strategy to overcome resistance mechanisms and improve treatment outcomes in cancers where these pathways are co-activated. This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, the signaling pathways it targets, detailed experimental protocols for its characterization, and a summary of its biological activity.
Mechanism of Action and Signaling Pathways
This compound, a quinazoline-1,2,3-triazole hybrid, exerts its anticancer effects by directly inhibiting the kinase activity of both MET and PDGFRA. This inhibition blocks the phosphorylation of the receptors and subsequently abrogates downstream signaling cascades crucial for cancer cell growth, proliferation, and survival. The primary signaling pathways affected by the dual inhibition of MET and PDGFRA include the RAS/MAPK and PI3K/Akt/mTOR pathways.
The MET signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a series of intracellular events that promote cell proliferation, motility, and invasion. Similarly, the activation of PDGFRA by its ligands leads to the stimulation of pathways that are critical for cell growth and division. By blocking both of these upstream receptors, this compound effectively shuts down these pro-cancerous signaling networks, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Dual inhibition of MET and PDGFRA by this compound blocks downstream pro-survival pathways.
Data Presentation
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against MET and PDGFRA kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | This compound (Compound 8h) IC50 (µM) |
| MET | 36 |
| PDGFRA | Not explicitly quantified in the primary literature, but identified as a significant target in kinase selectivity profiling. |
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | MET Status | This compound (Compound 8h) IC50 (µM)[1] |
| AsPc-1 | Pancreatic | MET-positive | 9.7[1] |
| EBC-1 | Lung | MET-positive | 6.1[1] |
| MKN-45 | Gastric | MET-positive | 12.0[1] |
| Mia-Paca-2 | Pancreatic | MET-positive | 11.5[1] |
| HT-29 | Colon | MET-positive | 8.6[1] |
| K562 | Leukemia | MET-positive | 34.4[1] |
Experimental Protocols
Synthesis of this compound (Compound 8h)
The synthesis of this compound is a multi-step process starting from 2-amino-N-(p-tolyl)benzamide. The key steps involve the formation of a quinazoline core, followed by the introduction of a propargyl group, and finally a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Synthetic scheme for this compound (Compound 8h).
A detailed step-by-step synthesis protocol as described in the primary literature would involve precise quantities of reagents, reaction times, and purification methods, which are essential for replication by other researchers.
MET and PDGFRA Kinase Assays (HTRF)
The inhibitory activity of this compound against MET and PDGFRA was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow for the HTRF kinase inhibition assay.
Protocol Outline:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate assay buffer.
-
Kinase Reaction: The kinase (MET or PDGFRA), a biotinylated substrate peptide, and ATP are added to the wells containing the inhibitor. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: A detection mixture containing a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin is added to the wells.
-
Signal Reading: The plate is incubated to allow for the binding of the detection reagents. The HTRF signal is then read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and therefore inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (Sulforhodamine B - SRB)
The antiproliferative activity of this compound was determined using the SRB assay, a method that relies on the ability of the SRB dye to bind to cellular proteins.
Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The fixed cells are washed and stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which correlates with the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis by this compound was evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Workflow for the Annexin V/PI apoptosis assay.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using a flow cytometer.
Conclusion
This compound is a promising dual kinase inhibitor that effectively targets both MET and PDGFRA signaling pathways. The in vitro data demonstrates its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar dual-target inhibitors. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in relevant cancer models.
References
An In-depth Technical Guide on the Core Roles of MET and PDGFRA in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The receptor tyrosine kinases (RTKs) MET, also known as c-MET or hepatocyte growth factor (HGF) receptor, and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) are pivotal in normal cellular processes, including proliferation, survival, and migration. However, aberrant activation of these receptors through genetic alterations such as gene amplification, point mutations, or chromosomal rearrangements drives the development and progression of numerous cancers.[1][2][3] These oncogenic alterations render cancer cells "addicted" to the sustained signaling from these pathways, making MET and PDGFRA highly attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the signaling pathways, oncogenic mechanisms, and therapeutic strategies related to MET and PDGFRA, supplemented with quantitative data and detailed experimental protocols.
The MET Proto-Oncogene
The MET proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and tissue regeneration.[2] Its only known ligand is Hepatocyte Growth Factor (HGF).[4]
MET Signaling Pathway
Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues in its C-terminal tail.[2] This creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of several major signaling cascades:
-
RAS/MAPK Pathway: Activation of this pathway through GRB2/SOS promotes cell proliferation and survival.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation. MET activation leads to the phosphorylation of the p85 subunit of PI3K, initiating the cascade.[5]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation is involved in cell survival and proliferation.
-
SRC and FAK signaling: These pathways are implicated in cell motility, invasion, and metastasis.
Oncogenic Activation of MET in Cancer
Aberrant MET activation in cancer occurs primarily through three mechanisms:
-
Gene Amplification: An increased copy number of the MET gene leads to receptor overexpression and ligand-independent activation.[2][5] MET amplification is found in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][2][6]
-
Activating Mutations: Somatic mutations can lead to constitutive kinase activity. A key example is the MET exon 14 skipping mutation , where mutations in the splice sites of exon 14 lead to its exclusion from the final mRNA transcript.[7][8] This results in the loss of the juxtamembrane domain containing a binding site for the E3 ubiquitin ligase CBL, which is responsible for receptor degradation.[8] The consequence is a stable and constitutively active MET receptor.[7]
-
Overexpression: Increased MET protein expression, even without gene amplification, can contribute to tumorigenesis and is often associated with a poor prognosis.[6]
The PDGFRA Proto-Oncogene
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a member of the type III receptor tyrosine kinase family.[9] It plays a critical role in the development of various cell lineages.
PDGFRA Signaling Pathway
Ligand (PDGF) binding induces PDGFRA dimerization and autophosphorylation, activating downstream pathways that overlap significantly with MET signaling, including:
-
RAS/MAPK Pathway
-
PI3K/AKT Pathway
-
STAT Pathway
This convergence of downstream effectors highlights the potential for crosstalk and shared mechanisms of oncogenesis between MET and PDGFRA.
Oncogenic Activation of PDGFRA in Cancer
Similar to MET, PDGFRA becomes oncogenic through gain-of-function mutations and gene amplification.
-
Activating Mutations: These are particularly prevalent in Gastrointestinal Stromal Tumors (GISTs).[10][11][12] Mutations in different exons lead to varying sensitivities to tyrosine kinase inhibitors (TKIs). The most common mutation is the D842V substitution in exon 18 , which confers primary resistance to imatinib.[11][13] Other mutations in exons 12 and 14 are generally more sensitive to TKI therapy.[11][13]
-
Gene Amplification: PDGFRA amplification is a known driver in a subset of glioblastomas and other solid tumors.
Quantitative Data Summary
Prevalence of MET and PDGFRA Alterations
| Cancer Type | MET Alteration | Prevalence | PDGFRA Alteration | Prevalence |
| NSCLC | Exon 14 Skipping | ~3-4% | - | - |
| Amplification | ~1-5% | - | - | |
| GIST | - | - | Activating Mutations | ~10-15%[14] |
| D842V (Exon 18) | ~60% of PDGFRA+ GISTs[10] | |||
| Gastric Cancer | Amplification | ~4-7%[6] | - | - |
| Overexpression | ~39-60%[6] | - | - | |
| Glioblastoma | - | - | Amplification | ~10-15% |
Efficacy of Targeted Therapies
| Drug | Target | Cancer Type | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| Capmatinib | MET | NSCLC | METex14, Treatment-naïve | 68%[15] | 12.6 months[15] |
| NSCLC | METex14, Previously treated | 41%[15] | 9.7 months[15] | ||
| Tepotinib | MET | NSCLC | METex14 | 46%[16] | - |
| Crizotinib | MET, ALK, ROS1 | NSCLC | METex14 | 32% | 9.1 months |
| Avapritinib | PDGFRA, KIT | GIST | PDGFRA Exon 18 | 84%[17] | Not Reached[17] |
| GIST | PDGFRA D842V | 89%[17] | Not Reached[17] | ||
| Imatinib | KIT, PDGFRA (non-D842V) | GIST | PDGFRA D842V | Very low (~3%)[18] | - |
Experimental Protocols
Detection of MET/PDGFRA Gene Amplification by FISH
Methodology:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Pretreatment: Slides are incubated in a heat-induced epitope retrieval solution followed by digestion with a protease (e.g., pepsin) to permeabilize the cells and unmask the target DNA.
-
Probe Hybridization: A dual-color probe set is applied, containing a probe for the target gene (e.g., MET or PDGFRA) labeled with one fluorophore and a probe for the centromere of the corresponding chromosome (e.g., CEP7 for MET, CEP4 for PDGFRA) labeled with another.
-
Denaturation and Hybridization: The probes and target DNA are co-denatured by heating, followed by overnight hybridization at 37°C.
-
Post-Hybridization Washes: Slides are washed under stringent conditions to remove non-specifically bound probes.
-
Counterstaining and Imaging: The nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope equipped with appropriate filters.
-
Analysis: The number of signals for the target gene and the centromere are counted in at least 50 non-overlapping tumor cell nuclei. Amplification is determined by the ratio of the target gene to the centromere probe (e.g., MET/CEP7 ratio ≥ 2.0).
Immunoprecipitation (IP) and Western Blotting for Protein Analysis
Methodology:
-
Cell Lysis: Cultured cells or homogenized tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.[19]
-
Immunoprecipitation:
-
The protein lysate is incubated with a primary antibody specific for the target protein (e.g., anti-MET or anti-PDGFRA) overnight at 4°C with gentle rocking.[19]
-
Protein A/G agarose or magnetic beads are added to capture the antibody-protein complexes.[19][20]
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.[19]
-
The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.[19]
-
-
Western Blotting:
-
The eluted protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody targeting the protein of interest (which can be the same as the IP antibody or a different one, e.g., anti-phospho-MET).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Cell Viability (MTT) Assay
Methodology:
-
Cell Seeding: Cancer cells with known MET or PDGFRA status are seeded into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[21]
-
Compound Treatment: Cells are treated with serial dilutions of a test compound (e.g., a MET or PDGFRA inhibitor) and incubated for a specified period (e.g., 72 hours).[22]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45-0.5 mg/ml.[23] The plate is incubated for 1-4 hours at 37°C.[23]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[24] A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan.[23]
-
Absorbance Reading: The plate is shaken to ensure complete solubilization, and the absorbance is read on a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are corrected for background and normalized to untreated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
Conclusion and Future Directions
The identification of MET and PDGFRA as key oncogenic drivers has revolutionized the treatment landscape for specific subsets of cancer patients. Targeted therapies have shown remarkable efficacy, underscoring the importance of molecular testing to guide treatment decisions. However, challenges remain, including the development of acquired resistance to these inhibitors. Future research will focus on understanding and overcoming resistance mechanisms, developing next-generation inhibitors, and exploring rational combination therapies to improve patient outcomes further. The continued refinement of diagnostic assays will also be crucial for accurately identifying patients who are most likely to benefit from these targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches [mdpi.com]
- 6. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mesenchymal-Epithelial Transition Exon 14 Skipping Mutation and Amplification in 5,008 Patients With Lung Cancer [frontiersin.org]
- 8. Activation of MET by gene amplification or by splice mutations deleting the juxtamembrane domain in primary resected lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Mutations in Gastrointestinal Stromal Tumors: Advances in Treatment and Mechanism Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Identity of PDGFRA D842V-Mutant Gastrointestinal Stromal Tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]
- 14. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 16. mdpi.com [mdpi.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ulab360.com [ulab360.com]
- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
A Technical Guide to Met/pdgfra-IN-2-Induced Apoptosis for Researchers
An In-Depth Examination of a Dual Kinase Inhibitor's Pro-Apoptotic Activity
This technical guide provides a comprehensive overview of the pro-apoptotic effects of Met/pdgfra-IN-2, a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available quantitative data, details experimental methodologies for assessing its apoptotic activity, and visualizes the key signaling pathways and experimental workflows.
Quantitative Analysis of Pro-Apoptotic and Anti-Proliferative Efficacy
This compound has demonstrated significant potential in inducing apoptosis and inhibiting the proliferation of cancer cells. The following tables summarize the key quantitative data from published research.
Table 1: In Vitro Anti-Proliferative Activity of this compound (Compound 8h) [1]
| Cell Line | Cancer Type | IC50 (μM) |
| AsPc-1 | Pancreatic Adenocarcinoma | 9.7 |
| EBC-1 | Lung Cancer | 6.1 |
| MKN-45 | Gastric Cancer | 12.0 |
| Mia-Paca-2 | Pancreatic Adenocarcinoma | 11.5 |
| HT-29 | Colorectal Adenocarcinoma | 8.6 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
Table 2: Induction of Apoptosis in AsPC-1 Cells by this compound (Compound 8h) [1][2]
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Untreated Control | 7.6 | 4.8 | 12.4 |
| This compound (10 µM) | 15.8 | 9.6 | 25.4 |
Core Signaling Pathway in this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by simultaneously inhibiting the MET and PDGFRA receptor tyrosine kinases. This dual inhibition disrupts key downstream signaling cascades that are crucial for cancer cell survival and proliferation. The precise downstream signaling molecules affected by this compound to induce apoptosis have not been fully elucidated in the primary literature. However, based on the known functions of MET and PDGFRA, a putative signaling pathway can be proposed.
References
The Dual MET/PDGFRA Inhibitor, Met/pdgfra-IN-2: A Technical Overview of its Anti-Proliferative Effects
For Immediate Release
This technical guide provides an in-depth analysis of the anti-proliferative effects of Met/pdgfra-IN-2, a novel dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document details the compound's efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.
Executive Summary
This compound, also identified as compound 8h in its originating study, is a synthetic quinazoline-1,2,3-triazole hybrid molecule. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This dual inhibitory action leads to the induction of apoptosis and a potent suppression of cell proliferation across a range of cancer cell lines, particularly those exhibiting MET positivity. This document summarizes the key quantitative data, outlines the experimental methodologies for assessing its anti-proliferative activity, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Anti-Proliferative Activity
The efficacy of this compound in curbing cell proliferation has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are presented in the table below. These values were determined using the Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| AsPc-1 | Pancreatic Carcinoma | 9.7 |
| EBC-1 | Lung Squamous Cell Carcinoma | 6.1 |
| MKN-45 | Gastric Carcinoma | 12.0 |
| Mia-Paca-2 | Pancreatic Carcinoma | 11.5 |
| HT-29 | Colorectal Adenocarcinoma | 8.6 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
Mechanism of Action: Dual Inhibition of MET and PDGFRA Signaling
This compound exerts its anti-proliferative effects by targeting two key receptor tyrosine kinases: MET and PDGFRA. Both of these receptors, when activated by their respective ligands (Hepatocyte Growth Factor for MET and Platelet-Derived Growth Factor for PDGFRA), trigger a cascade of downstream signaling events that are crucial for cell growth, survival, and proliferation. The primary signaling pathways activated by MET and PDGFRA include the RAS-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
By inhibiting the kinase activity of both MET and PDGFRA, this compound effectively blocks these downstream pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis.[1][2][3][4]
Figure 1: Simplified signaling pathway of MET and PDGFRA and the inhibitory action of this compound.
Experimental Protocols
The anti-proliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay.[5]
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines AsPc-1, EBC-1, MKN-45, Mia-Paca-2, HT-29, and K562 were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Application: this compound was dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration was kept below 0.5%. Cells were treated with these concentrations for 72 hours.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Fixation: After the 72-hour incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates were washed five times with distilled water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates were washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye and then air-dried.
-
Solubilization of Bound Dye: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance was read at 540 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.
Figure 2: Workflow of the Sulforhodamine B (SRB) cell proliferation assay.
Conclusion
This compound is a promising dual inhibitor of MET and PDGFRA with potent anti-proliferative activity against a variety of cancer cell lines. Its well-defined mechanism of action and quantifiable efficacy make it a compelling candidate for further preclinical and clinical investigation in the field of targeted cancer therapy. The detailed experimental protocols provided herein offer a foundation for the replication and expansion of these findings by the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by PDGFR in disease [reactome.org]
- 5. researchgate.net [researchgate.net]
Discovery of quinazoline-1,2,3-triazole hybrids
An In-depth Technical Guide on the Discovery of Quinazoline-1,2,3-Triazole Hybrids
Introduction
The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance. One such promising class of hybrid molecules is the quinazoline-1,2,3-triazole hybrids. These compounds integrate the structural features of the quinazoline ring system, a cornerstone in the development of numerous anticancer agents like gefitinib and erlotinib, with the 1,2,3-triazole moiety, a versatile linker known for its favorable physicochemical properties and ability to form crucial interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these hybrids, with a focus on their anticancer and antimicrobial activities.
Synthetic Strategies
The synthesis of quinazoline-1,2,3-triazole hybrids typically involves a multi-step reaction sequence. A common and efficient method utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3] The general workflow involves the synthesis of a quinazoline core bearing either an azide or an alkyne functionality, which is then coupled with a corresponding triazole precursor.
General Experimental Protocol for Synthesis
A representative synthetic route begins with the preparation of a key intermediate, such as a propargylated quinazoline derivative.[4] This is followed by the "click" reaction with various substituted azides to generate the final hybrid molecules.
Step 1: Synthesis of N-propargyl quinazolinone intermediate
-
A mixture of the starting quinazolinone derivative (1 equivalent), propargyl bromide (1.2 equivalents), and a base such as potassium carbonate (K2CO3) (2 equivalents) is refluxed in a suitable solvent like acetone or dimethylformamide (DMF) for several hours.[4][5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the N-propargyl quinazolinone.
Step 2: Synthesis of Quinazoline-1,2,3-triazole hybrids via CuAAC
-
The N-propargyl quinazolinone intermediate (1 equivalent) and a substituted aryl azide (1 equivalent) are dissolved in a solvent system, typically a mixture of t-butanol and water.[4]
-
A catalytic amount of a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate, is added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., 70°C) for several hours until completion, as indicated by TLC.[4]
-
The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the desired quinazoline-1,2,3-triazole hybrid.[4]
Biological Evaluation: Anticancer Activity
Quinazoline-1,2,3-triazole hybrids have demonstrated significant potential as anticancer agents, often acting as multi-target inhibitors of key signaling proteins involved in tumorigenesis.[6]
Mechanism of Action
Many of these hybrids exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and MET kinase.[6][7][8] Dysregulation of these kinases is a common driver of cancer progression.[1] By simultaneously targeting multiple pathways, these hybrids can offer a more robust therapeutic effect and potentially circumvent resistance mechanisms associated with single-target agents. Furthermore, some compounds have been shown to inhibit other crucial enzymes like Topoisomerase II (Topo II) and induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[1][6][9]
Caption: Multi-target mechanism of quinazoline-1,2,3-triazole hybrids.
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative effects of these hybrids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.
| Compound | Cell Line | Target(s) | IC50 (µM) | Reference |
| 8g | A549 (Lung) | EGFR/BRAF | 1.15 | [7] |
| 8h | A549 (Lung) | EGFR/BRAF | 1.98 | [7] |
| 8c | AsPC-1 (Pancreatic) | MET/PDGFRA | 6.1 | [4] |
| 8h | AsPC-1 (Pancreatic) | MET/PDGFRA | 7.2 | [4] |
| 5b | MCF-7 (Breast) | EGFR | 20.71 | [1] |
| 14d | HeLa (Cervical) | EGFR/VEGFR-2/Topo II | 0.08 | [6] |
| 14d | HepG-2 (Liver) | EGFR/VEGFR-2/Topo II | 0.12 | [6] |
| 14d | MCF-7 (Breast) | EGFR/VEGFR-2/Topo II | 0.15 | [6] |
| 6a | MCF-7 (Breast) | Not specified | 38.38 | [5][10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline-1,2,3-triazole hybrid compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Biological Evaluation: Antimicrobial Activity
In addition to their anticancer properties, quinazoline-1,2,3-triazole hybrids have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][11] The hybridization of these two scaffolds aims to leverage their known individual antimicrobial activities to create more potent compounds.[12]
Caption: Workflow for the biological evaluation of hybrid compounds.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound | Microorganism | Activity Type | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 9ac | Staphylococcus aureus | Antibacterial | 0.625 | 1.25 | [2][11] |
| 9ab-ai | Enterococcus faecalis | Antibacterial | 0.625 | 1.25 | [2][11] |
| 9ac-j | Pseudomonas aeruginosa | Antibacterial | 0.625 | 1.25 | [2][11] |
| 9aa-aj | Candida albicans | Antifungal | 1.25 | - | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The hybridization of quinazoline and 1,2,3-triazole moieties has yielded a versatile scaffold with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. These compounds have demonstrated potent, multi-targeted activity against various cancer cell lines and a broad spectrum of microbial pathogens.[4][7][11] The synthetic accessibility via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating extensive structure-activity relationship (SAR) studies.[3]
Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as improving their pharmacokinetic and toxicological profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these hybrids in preclinical models of cancer and infectious diseases. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial activity of novel 1,2,3-triazole-conjugates of quinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinazolin-2-yl 1,2,3-triazole hybrids as promising multi-target anticancer agents: Design, synthesis, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06694D [pubs.rsc.org]
- 8. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Met/pdgfra-IN-2: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2, also identified as compound 8h in the primary literature, is a synthetic small molecule inhibitor targeting both the MET and PDGFRA receptor tyrosine kinases.[1] The compound belongs to a novel class of quinazoline-1,2,3-triazole hybrids designed for anticancer properties.[1] Overexpression and aberrant signaling of MET and PDGFRA are implicated in the progression of various cancers, making them key targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound based on currently available data.
Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of this compound against its primary kinase targets has been quantified, demonstrating potent inhibition of MET and activity against PDGFRA.
| Target Kinase | IC50 (µM) | Assay Type | Source |
| MET | 0.23 ± 0.04 | HTRF | [1] |
| PDGFRA | Identified as a target | Kinase Panel (24 kinases) | [1] |
Note: Full quantitative data for the 24-kinase panel has not been made publicly available.
Cellular Proliferation Inhibition
This compound has demonstrated dose-dependent inhibition of proliferation in a panel of human cancer cell lines with varying levels of MET expression.
| Cell Line | Cancer Type | MET Status | IC50 (µM) | Source |
| EBC-1 | Lung Cancer | MET Amplified | 6.1 ± 1.2 | [1] |
| HT-29 | Colorectal Cancer | MET Positive | 8.6 ± 1.5 | [1] |
| AsPc-1 | Pancreatic Cancer | MET Positive | 9.7 ± 1.8 | [1] |
| Mia-Paca-2 | Pancreatic Cancer | MET Positive | 11.5 ± 2.1 | [1] |
| MKN-45 | Gastric Cancer | MET Amplified | 12.0 ± 2.5 | [1] |
| K562 | Chronic Myelogenous Leukemia | MET Positive | 34.4 ± 4.3 | [1] |
Experimental Protocols
MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantifies the inhibitory effect of this compound on MET kinase activity.
Materials:
-
Recombinant MET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly-Glu, Tyr 4:1)
-
HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the MET kinase and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This cell-based assay measures the growth inhibitory effects of this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding the SRB solution to each well and incubating at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis for MET Phosphorylation
This assay confirms the inhibition of MET signaling in a cellular context.
Materials:
-
Human cancer cell line (e.g., EBC-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Inhibition of MET and PDGFRA signaling pathways by this compound.
Caption: Experimental workflow for characterizing the specificity and selectivity of this compound.
References
Methodological & Application
Application Notes and Protocols for Met/pdgfra-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[1] This compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines with active MET signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). These receptors, when activated by their respective ligands (Hepatocyte Growth Factor for MET and PDGFs for PDGFRA), trigger downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways are crucial for cell growth, proliferation, survival, and migration. By blocking the phosphorylation and activation of MET and PDGFRA, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| EBC-1 | Lung Cancer | 6.1 |
| HT-29 | Colon Cancer | 8.6 |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| MKN-45 | Gastric Cancer | 12.0 |
| K562 | Leukemia | 34.4 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
MET-positive: EBC-1 (Lung Cancer), MKN-45 (Gastric Cancer), AsPc-1 (Pancreatic Cancer), Mia-Paca-2 (Pancreatic Cancer), HT-29 (Colon Cancer). These cell lines are recommended based on their known sensitivity to this compound.[1]
-
PDGFRA-positive: Cell lines with known PDGFRA amplification or mutation, often found in glioblastoma and gastrointestinal stromal tumors, can also be considered.[2]
General Cell Culture Protocol:
-
Culture selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
This compound Preparation and Storage
-
Reconstitution: Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C for long-term use and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations just before use.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[4]
-
Incubate the cells at room temperature for 15 minutes in the dark.[4]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[4]
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of MET, PDGFRA, and downstream signaling proteins.
Materials:
-
6-well plates or larger culture dishes
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-PDGFRA, anti-total-PDGFRA, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature. For phospho-protein detection, blocking with 5% BSA in TBST is often recommended.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits MET and PDGFRA signaling pathways.
Caption: Workflow for evaluating this compound in cell culture.
References
How to dissolve and prepare Met/pdgfra-IN-2 for experiments
These application notes provide detailed protocols for the dissolution and preparation of Met/pdgfra-IN-2 for use in experimental settings. This document is intended for researchers, scientists, and drug development professionals.
Product Information
-
Product Name: this compound
-
Synonyms: Compound 8h (as referenced in Mortazavi et al., 2023)[1]
-
Chemical Class: Quinazoline-1,2,3-triazole hybrid
-
Mechanism of Action: Dual inhibitor of MET and PDGFRA receptor tyrosine kinases.[1][2] It induces apoptosis and inhibits the proliferation of MET-positive cancer cells.[1][2]
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| EBC-1 | Lung Cancer | 6.1 |
| HT-29 | Colon Cancer | 8.6 |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| MKN-45 | Gastric Cancer | 12.0 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
Data sourced from MedchemExpress, citing Mortazavi et al., 2023.[1][2]
Dissolution Protocol
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 0.5 mg of the powder.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed powder to achieve a 10 mM concentration. For the example above, add 100 µl of DMSO to the 0.5 mg of powder.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Working Solution Preparation:
For cell-based assays, the DMSO stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
The following are detailed methodologies for key experiments that can be performed using this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Add 100 µl of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for MET and PDGFRA Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation status of MET, PDGFRA, and their downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-PDGFRA, anti-PDGFRA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: MET and PDGFRA signaling pathways and their inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Met/pdgfra-IN-2: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a potent dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[1] These kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound, a novel quinazoline-1,2,3-triazole hybrid, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with MET amplification.[2] This document provides detailed application notes and protocols for the use of this compound in a range of in vitro assays to facilitate further research and drug development efforts.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines are summarized in the table below. These values were determined using a standard cell viability assay and demonstrate the potent and broad-spectrum anti-cancer activity of the compound.
| Cell Line | Cancer Type | MET Status | IC50 (µM)[1] |
| AsPc-1 | Pancreatic Cancer | Positive | 9.7 |
| EBC-1 | Lung Cancer | Positive | 6.1 |
| MKN-45 | Gastric Cancer | Positive | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | - | 11.5 |
| HT-29 | Colorectal Cancer | - | 8.6 |
| K562 | Chronic Myelogenous Leukemia | - | 34.4 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of this compound and a general workflow for evaluating its in vitro efficacy.
References
Application Notes and Protocols for Western Blot Analysis of p-MET Following Met/pdgfra-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, receptor tyrosine kinase (MET), also known as hepatocyte growth factor receptor (HGFR), plays a critical role in cell proliferation, migration, and survival.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.[2] Upon binding its ligand, hepatocyte growth factor (HGF), MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) in its kinase domain, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2]
Met/pdgfra-IN-2 is a dual inhibitor of MET and platelet-derived growth factor receptor alpha (PDGFRA).[3] This compound inhibits MET phosphorylation, thereby blocking downstream signaling and inducing apoptosis in MET-positive cancer cells.[3] Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of MET.
These application notes provide a detailed protocol for performing a Western blot to detect phosphorylated MET (p-MET) in cell lysates following treatment with this compound.
Key Signaling Pathway
The MET signaling pathway is initiated by the binding of HGF, which leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-MET.
Caption: Western Blot Experimental Workflow.
Data Presentation
Table 1: Reagents and Recommended Concentrations
| Reagent/Component | Recommended Concentration/Dilution | Purpose |
| Cell Lines | ||
| EBC-1, H1993, GTL-16, H441 | N/A | High endogenous MET expression and phosphorylation. |
| Inhibitor | ||
| This compound | 5-20 µM (based on IC50 values)[3] | Inhibition of MET phosphorylation. |
| Stimulant (Optional) | ||
| HGF | 20-50 ng/mL | Induction of MET phosphorylation. |
| Lysis Buffer | ||
| Modified RIPA Buffer | See Table 2 | Cell lysis and protein extraction. |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation. |
| Phosphatase Inhibitor Cocktail | 1X | Preserve protein phosphorylation. |
| Antibodies | ||
| Primary: p-MET (Tyr1234/1235) | 1:1000 | Detection of phosphorylated MET. |
| Primary: Total MET | 1:1000 | Detection of total MET protein (loading control). |
| Secondary: Anti-rabbit IgG, HRP-linked | 1:2000 - 1:10000 | Detection of primary antibody. |
| Blocking Agent | ||
| Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Block non-specific antibody binding. |
Table 2: Modified RIPA Lysis Buffer Recipe
| Component | Final Concentration | Amount for 10 mL |
| Tris-HCl, pH 7.4 | 50 mM | 500 µL of 1M stock |
| NaCl | 150 mM | 300 µL of 5M stock |
| NP-40 | 1% | 1 mL of 10% stock |
| Sodium Deoxycholate | 0.5% | 500 µL of 10% stock |
| SDS | 0.1% | 100 µL of 10% stock |
| EDTA | 1 mM | 20 µL of 0.5M stock |
| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |
| Phosphatase Inhibitor Cocktail | 1X | 100 µL of 100X stock |
| Deionized Water | to 10 mL |
Note: Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.
Table 3: Recommended Antibodies
| Antibody | Clone/Host | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| p-MET (Tyr1234/1235) | D26 (Rabbit mAb) | Cell Signaling Technology | #3077 | 1:1000 |
| p-MET (Tyr1234/1235) | Polyclonal (Rabbit) | Cell Signaling Technology | #3126 | 1:1000 |
| Total MET | D1C2 (Rabbit mAb) | Cell Signaling Technology | #8198 | 1:1000 |
| Total MET | 25H2 (Mouse mAb) | Cell Signaling Technology | #3127 | 1:1000 |
Experimental Protocols
Cell Culture and Treatment
-
Seed cells (e.g., EBC-1, H1993) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, 12, 24 hours) to determine the optimal conditions for MET phosphorylation inhibition.
-
For experiments involving HGF stimulation, add HGF (20-50 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.
Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold modified RIPA buffer (with freshly added protease and phosphatase inhibitors) to the dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against p-MET (e.g., anti-p-MET Tyr1234/1235, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (for Total MET):
-
After imaging for p-MET, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total MET (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Repeat steps 7-12 to detect total MET, which serves as a loading control.
-
Data Analysis
-
Quantify the band intensities for p-MET and total MET using image analysis software (e.g., ImageJ).
-
Normalize the p-MET signal to the total MET signal for each sample to determine the relative level of MET phosphorylation.
-
Compare the normalized p-MET levels across different treatment conditions to assess the inhibitory effect of this compound.
Logical Relationship Diagram
Caption: Logical Flow of the Experiment.
References
Application Notes and Protocols for Immunohistochemical Staining of PDGFRA in Treated Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) in tissue samples that have undergone therapeutic treatment. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological and experimental pathways to support research and drug development efforts focused on targeting the PDGFRA signaling axis.
Introduction to PDGFRA as a Therapeutic Target
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as cell growth, proliferation, and survival.[1] Dysregulation of the PDGFRA signaling pathway, often through mutations or amplification, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), glioblastoma, and certain hematological malignancies.[1][2] Consequently, PDGFRA has emerged as a significant target for cancer therapies, with several tyrosine kinase inhibitors (TKIs) designed to block its activity.
Immunohistochemistry is a powerful technique to assess the expression and localization of PDGFRA protein in tumor tissues.[3][4][5] In the context of drug development, IHC is invaluable for validating PDGFRA as a therapeutic target, evaluating the pharmacodynamic effects of targeted therapies, and identifying biomarkers that may predict treatment response or resistance.[6][7] Analyzing PDGFRA expression in pre- and post-treatment samples can provide critical insights into the molecular changes induced by therapy and help elucidate mechanisms of acquired resistance.
Quantitative Data Presentation
A systematic approach to quantifying PDGFRA expression is essential for objective analysis and comparison between pre- and post-treatment samples. The H-score is a commonly used semi-quantitative method that incorporates both the intensity of staining and the percentage of positive cells.[3]
Table 1: Example Template for Quantitative Analysis of PDGFRA Expression in Pre- and Post-Treatment Biopsies
| Patient ID | Treatment Regimen | Biopsy Timepoint | Staining Intensity (0, 1+, 2+, 3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) | Notes on Staining Pattern (e.g., membranous, cytoplasmic, dot-like) |
| 001 | TKI-A | Pre-treatment | 3+ | 80 | 240 | Strong membranous staining |
| 001 | TKI-A | Post-treatment (3 months) | 1+ | 30 | 30 | Weak, focal membranous staining |
| 002 | TKI-B | Pre-treatment | 2+ | 90 | 180 | Moderate cytoplasmic and membranous staining |
| 002 | TKI-B | Post-treatment (3 months) | 2+ | 85 | 170 | No significant change in staining |
| 003 | Chemotherapy | Pre-treatment | 1+ | 50 | 50 | Weak cytoplasmic staining |
| 003 | Chemotherapy | Post-treatment (3 months) | 1+ | 45 | 45 | No significant change in staining |
Experimental Protocols
This section provides a detailed protocol for PDGFRA immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections, with specific considerations for treated samples.
Protocol: PDGFRA Immunohistochemistry for FFPE Tissues
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS)
-
Primary antibody: Rabbit monoclonal anti-PDGFRA antibody
-
Polymer-based HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Note: The optimal antigen retrieval method can vary depending on the specific antibody and the nature of the tissue, especially after treatment which may alter protein conformation. Heat-Induced Epitope Retrieval (HIER) is generally recommended for PDGFRA.
-
Immerse slides in a Coplin jar containing the chosen antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).
4. Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with wash buffer.
5. Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-PDGFRA antibody to its optimal concentration in an appropriate antibody diluent. A starting dilution of 1:100 to 1:500 is often recommended, but should be optimized for each new lot and tissue type.[8]
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Detection System:
-
Rinse slides with wash buffer.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
8. Chromogen Application:
-
Prepare the DAB substrate solution immediately before use.
-
Incubate the slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor the color development under a microscope.
-
Rinse the slides with deionized water to stop the reaction.
9. Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water or an alkaline solution.
10. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
11. Controls:
-
Positive Control: A tissue known to express PDGFRA (e.g., GIST with a known PDGFRA mutation).
-
Negative Control: A tissue known not to express PDGFRA.
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific staining.
Visualization of Pathways and Workflows
PDGFRA Signaling Pathway
The following diagram illustrates the major signaling cascades activated by PDGFRA. Understanding this pathway is crucial for interpreting the effects of targeted therapies.
Caption: Simplified PDGFRA signaling pathway.
Experimental Workflow for IHC Staining of Treated Samples
This workflow outlines the key stages of an IHC experiment designed to assess a biomarker like PDGFRA in a drug development context.
Caption: IHC workflow for treated samples.
References
- 1. Reactome | Signaling by PDGFR in disease [reactome.org]
- 2. Strong PDGFRA positivity is seen in GISTs but not in other intra-abdominal mesenchymal tumors: Immunohistochemical and mutational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 6. A matrix approach to guide IHC-based tissue biomarker development in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends and Applications of Immunohistochemistry in Research and Clinical Practice | Scientist.com [app.scientist.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Met/pdgfra-IN-2 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a small molecule inhibitor targeting both MET (Mesenchymal-Epithelial Transition factor) and PDGFRA (Platelet-Derived Growth Factor Receptor Alpha) kinases. Both MET and PDGFRA are receptor tyrosine kinases (RTKs) that, when dysregulated, play crucial roles in cancer cell proliferation, survival, migration, and angiogenesis.[1] Aberrant activation of these pathways through mutation, amplification, or overexpression is implicated in the progression of various cancers.[2] The dual inhibitory action of this compound presents a promising therapeutic strategy to simultaneously block two key oncogenic signaling cascades.
These application notes provide a comprehensive overview and a detailed protocol for the preclinical evaluation of this compound in a xenograft mouse model, a fundamental tool in oncology drug development.
Mechanism of Action
This compound functions as a dual inhibitor of MET and PDGFRA, leading to the induction of apoptosis in cancer cells. By targeting these two RTKs, the compound can effectively shut down their downstream signaling pathways, which include the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[3][4] These pathways are critical for cell growth, proliferation, and survival.
In Vitro Activity of this compound
This compound has demonstrated inhibitory activity against a panel of MET-positive cancer cell lines. The half-maximal inhibitory concentrations (IC50s) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| EBC-1 | Lung Cancer | 6.1 |
| MKN-45 | Gastric Cancer | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| HT-29 | Colorectal Cancer | 8.6 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
Data sourced from publicly available information.
Signaling Pathways
The following diagram illustrates the MET and PDGFRA signaling pathways and the points of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Met/pdgfra-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a potent small molecule inhibitor targeting both MET and PDGFRA (Platelet-Derived Growth Factor Receptor Alpha) receptor tyrosine kinases.[1] These receptors play crucial roles in cell signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This compound induces apoptosis and inhibits the proliferation of MET-positive cancer cells.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the MET and PDGFRA kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of key signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling axes for their survival and growth.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data provides a reference for the expected potency of the inhibitor in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | 9.7[1] |
| EBC-1 | Lung Cancer | 6.1[1] |
| MKN-45 | Gastric Cancer | 12.0[1] |
| Mia-Paca-2 | Pancreatic Cancer | 11.5[1] |
| HT-29 | Colon Cancer | 8.6[1] |
| K562 | Chronic Myelogenous Leukemia | 34.4[1] |
Experimental Protocols
Two common and robust methods for determining cell viability upon treatment with this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled 96-well plates to prevent luminescence signal cross-talk.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MET and PDGFRA signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability with this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
Application of Met/pdgfra-IN-2 in Co-culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Met/pdgfra-IN-2 is a dual inhibitor of the receptor tyrosine kinases (RTKs) c-MET (hepatocyte growth factor receptor) and PDGFRA (platelet-derived growth factor receptor alpha).[1] Both c-MET and PDGFRA signaling pathways are crucial in normal cellular processes but are frequently dysregulated in various cancers, contributing to tumor growth, proliferation, invasion, and metastasis.[2][3] Co-culture systems, which involve the cultivation of two or more distinct cell types together, are invaluable tools for modeling the complex interactions within the tumor microenvironment (TME).[4][5] These systems allow for the investigation of how stromal cells, such as cancer-associated fibroblasts (CAFs), influence tumor cell behavior and response to therapeutic agents.[4][6]
These application notes provide a framework for utilizing this compound in co-culture models to investigate its efficacy in a more physiologically relevant context than traditional monoculture assays. The provided protocols are exemplary and should be adapted based on specific cell types and experimental goals.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting the kinase activity of both c-MET and PDGFRA, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.[1] The c-MET pathway is activated by its ligand, hepatocyte growth factor (HGF), while the PDGFRA pathway is activated by PDGF ligands.[2][3] These pathways can also exhibit crosstalk, where the activation of one can influence the other, contributing to therapeutic resistance.[2]
c-MET and PDGFRA Signaling Pathways
Caption: c-MET and PDGFRA signaling pathways and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines when cultured as a monolayer. These values serve as a crucial starting point for determining appropriate concentrations for co-culture experiments. It is recommended to perform a dose-response curve in the specific co-culture system to determine the optimal concentration.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| EBC-1 | Lung Cancer | 6.1 |
| MKN-45 | Gastric Cancer | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| HT-29 | Colorectal Cancer | 8.6 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
| Data sourced from MedchemExpress.[1] |
Application Notes for Co-culture Systems
Rationale for Use
The tumor microenvironment is a complex ecosystem where cancer cells interact with stromal cells, such as CAFs, which can promote tumor progression and confer drug resistance.[4][6] HGF, the ligand for c-MET, is often secreted by stromal fibroblasts, leading to paracrine activation of c-MET on adjacent cancer cells.[5][7] Similarly, PDGFRA signaling is critical in the activation of fibroblasts.[8] Therefore, a dual inhibitor like this compound is an ideal candidate to disrupt this tumor-stroma crosstalk.
Potential Co-culture Models
-
Cancer Cell and Cancer-Associated Fibroblast (CAF) Co-cultures: This is a common model to study the reciprocal signaling that drives tumor growth and invasion.[4]
-
Tumor Spheroid and Fibroblast Co-cultures: 3D models that more accurately mimic the architecture of a solid tumor and allow for the study of invasion into a surrounding stromal matrix.[9][10]
-
Endothelial and Cancer Cell Co-cultures: To investigate the anti-angiogenic potential of this compound.
Expected Outcomes and Interpretation
-
Inhibition of Migration and Invasion: In co-culture assays, this compound is expected to reduce the migration and invasion of cancer cells towards stromal cells.
-
Reduction in Proliferation: The inhibitor should decrease the proliferation of both cancer cells and potentially the activated stromal cells.
-
Modulation of Signaling Pathways: Western blotting or other molecular techniques can be used to confirm the inhibition of c-MET and PDGFRA phosphorylation and their downstream effectors (e.g., AKT, ERK) in the co-cultured cells.
Experimental Protocols
The following are detailed, exemplary protocols for assessing the effect of this compound in 2D and 3D co-culture systems.
Protocol 1: 2D Transwell Migration Co-culture Assay
This assay assesses the effect of this compound on the migration of cancer cells towards a chemoattractant source, such as fibroblasts.[11]
Objective: To determine if this compound can inhibit the migration of cancer cells (e.g., EBC-1 lung cancer cells) towards fibroblasts.
Materials:
-
EBC-1 lung cancer cells
-
Primary human lung fibroblasts
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound (stock solution in DMSO)
-
Appropriate cell culture media (e.g., RPMI-1640) with and without FBS
-
Calcein-AM or Crystal Violet for staining
-
Cotton swabs
Methodology:
-
Fibroblast Seeding (Lower Chamber):
-
Plate fibroblasts in the lower chamber of a 24-well plate at a density of 5 x 10^4 cells/well in 600 µL of media containing 10% FBS.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cancer Cell Preparation (Upper Chamber):
-
Culture EBC-1 cells to ~80% confluency.
-
Starve the EBC-1 cells in serum-free media for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment Preparation:
-
Prepare dilutions of this compound in serum-free media at 2x the final desired concentrations (e.g., based on the IC50, start with 0, 5, 10, 20 µM final concentrations). The DMSO concentration should be kept constant across all conditions (e.g., <0.1%).
-
-
Assay Setup:
-
Place the Transwell inserts into the wells containing the fibroblasts.
-
In a separate tube, mix 100 µL of the EBC-1 cell suspension (1 x 10^5 cells) with 100 µL of the 2x this compound solution.
-
Add the 200 µL cell/inhibitor mixture to the upper chamber of the Transwell insert.
-
The lower chamber contains media with 10% FBS as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Analysis:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein-AM.
-
Wash the inserts with PBS.
-
Image the bottom of the membrane using a microscope.
-
Quantify the number of migrated cells per field of view for each condition.
-
Protocol 2: 3D Spheroid Invasion Co-culture Assay
This assay evaluates the ability of this compound to inhibit the invasion of cancer cell spheroids into a surrounding matrix containing fibroblasts.[9][10]
Objective: To assess the effect of this compound on the invasive properties of cancer cell spheroids (e.g., HT-29 colorectal cancer cells) in a fibroblast-containing matrix.
Materials:
-
HT-29 colorectal cancer cells
-
Primary human colon fibroblasts
-
Ultra-low attachment 96-well round-bottom plates
-
Extracellular matrix (e.g., Matrigel or Collagen I)
-
This compound (stock solution in DMSO)
-
Appropriate cell culture media (e.g., DMEM) with FBS
-
Live/dead cell staining reagents (optional)
Methodology:
-
Spheroid Formation:
-
Seed HT-29 cells in an ultra-low attachment 96-well plate at a density of 2,000 cells/well in 100 µL of complete media.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Matrix and Treatment Preparation:
-
On the day of the assay, thaw the extracellular matrix on ice.
-
Trypsinize and count the fibroblasts. Resuspend them in serum-free media.
-
Prepare a solution of the extracellular matrix containing fibroblasts (e.g., 2 x 10^5 cells/mL) and the desired final concentrations of this compound (e.g., 0, 4, 8, 16 µM). Keep the solution on ice.
-
-
Embedding Spheroids:
-
Carefully remove 50 µL of media from each well containing a spheroid.
-
Gently add 50 µL of the cold matrix/fibroblast/inhibitor solution to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.
-
-
Incubation and Imaging:
-
After polymerization, add 100 µL of complete media containing the respective concentration of this compound to each well.
-
Image the spheroids at time 0 using a brightfield microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images every 24 hours for 3-5 days.
-
-
Analysis:
-
Measure the area of invasion (the total area of the spheroid plus the invading cells) at each time point using image analysis software (e.g., ImageJ).
-
Calculate the fold change in invasion area relative to time 0 for each condition.
-
Compare the invasion in treated groups to the vehicle control.
-
Experimental Workflow for 3D Spheroid Invasion Assay
Caption: Workflow for the 3D spheroid invasion co-culture assay.
Conclusion
The use of this compound in co-culture systems provides a powerful approach to evaluate its therapeutic potential in the context of the tumor microenvironment. By disrupting the critical signaling axes between cancer cells and stromal components, this compound may offer a more effective anti-cancer strategy than inhibitors targeting a single pathway. The protocols outlined here serve as a foundation for researchers to explore the multifaceted effects of this dual inhibitor in more clinically relevant in vitro models.
References
- 1. Co-targeting c-Met and COX-2 leads to enhanced inhibition of lung tumorigenesis in a murine model with heightened airway HGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Opportunities and challenges of targeting c-Met in the treatment of digestive tumors [frontiersin.org]
- 3. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Cancer Models: Depicting Cellular Crosstalk within the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Transwell Migration Assay | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Kinase Inhibitor Experiments
This guide provides troubleshooting assistance for researchers using the dual inhibitor Met/pdgfra-IN-2 who are observing a lack of MET phosphorylation inhibition. The following sections offer a structured approach to identifying and resolving common issues encountered during in vitro and cell-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a small molecule inhibitor designed to target both the MET (Mesenchymal-Epithelial Transition factor) and PDGFRA (Platelet-Derived Growth Factor Receptor Alpha) receptor tyrosine kinases.[1] It has been shown to inhibit the proliferation of MET-positive cancer cell lines and induce apoptosis.[1]
Q2: What is the expected outcome of treating cells with this compound?
Treatment with an effective concentration of this compound should lead to a measurable decrease in the phosphorylation of both MET and PDGFRA kinases. This can be observed through techniques such as Western blotting, using antibodies specific to the phosphorylated forms of the kinases. Downstream signaling pathways, such as RAS/MAPK and PI3K/Akt, should also show reduced activation.
Q3: At what concentration should I be seeing an effect?
The effective concentration can vary significantly between cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported in the micromolar range for various MET-positive cell lines.
| Cell Line | IC50 (µM) for Cell Proliferation |
| AsPc-1 | 9.7 |
| EBC-1 | 6.1 |
| MKN-45 | 12.0 |
| Mia-Paca-2 | 11.5 |
| HT-29 | 8.6 |
| K562 | 34.4 |
| (Data sourced from MedchemExpress)[1] |
It is recommended to perform a dose-response experiment starting from a low micromolar range to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound Not Inhibiting MET Phosphorylation
This step-by-step guide will help you diagnose why you may not be observing the expected inhibition of MET phosphorylation.
Step 1: Verify Compound Integrity and Handling
Problems with the inhibitor itself are a common source of experimental failure.
-
Question: Is the inhibitor correctly stored and handled?
-
Action: Check the manufacturer's data sheet for recommended storage conditions (temperature, light sensitivity, solvent). Ensure the compound has not undergone multiple freeze-thaw cycles.
-
-
Question: Has the inhibitor been properly dissolved?
-
Action: Some kinase inhibitors have low solubility.[2] Ensure you are using the recommended solvent (e.g., DMSO) and that the compound is fully dissolved before diluting it in your experimental media. Visually inspect for any precipitate.
-
-
Question: Is the final concentration of the inhibitor in the experiment accurate?
-
Action: Double-check all dilution calculations. It is advisable to prepare fresh dilutions for each experiment.
-
Step 2: Assess the Experimental System
If the compound is verified to be of good quality and handled correctly, the issue may lie within your experimental setup.
-
Question: Is your cell line model appropriate?
-
Action: Confirm that your cell line expresses active, phosphorylated MET. The lack of a baseline signal will make it impossible to measure inhibition.
-
-
Question: Could your cell line have acquired resistance?
-
Action: Resistance to kinase inhibitors can occur through on-target mutations or the activation of bypass signaling pathways.[3][4][5]
-
On-target mutations: Specific mutations in the MET kinase domain can prevent inhibitor binding.[6][7] For example, mutations at residues D1228, Y1230, L1195, and F1200 have been implicated in resistance to different types of MET inhibitors.[4][6]
-
Bypass pathways: The cell may have activated alternative signaling pathways (e.g., EGFR, KRAS) to compensate for MET inhibition.[4]
-
-
-
Question: Are there interfering substances in your cell culture media?
-
Action: High concentrations of serum or specific growth factors in the media could potentially compete with or counteract the inhibitory effect of the compound.[8] Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period.
-
Step 3: Review the Experimental Protocol
Procedural errors can lead to a lack of observable effect.
-
Question: Was the inhibitor added for the appropriate duration?
-
Action: The time required to see an effect on phosphorylation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration.
-
-
Question: Is your detection method (e.g., Western blot) optimized for phospho-proteins?
-
Action: The detection of phosphorylated proteins requires specific precautions.[9]
-
Phosphatase inhibitors: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein after cell lysis.[8]
-
Blocking buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background noise. Use Bovine Serum Albumin (BSA) instead.[8]
-
Antibodies: Verify the specificity and optimal dilution of your primary antibody for phosphorylated MET. Run appropriate controls, including a total MET antibody, to ensure that the lack of signal is not due to a general loss of the protein.[10]
-
-
Visualizing the Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot the lack of MET phosphorylation inhibition.
Signaling Pathway Overview
Understanding the signaling cascades initiated by MET and PDGFRA can help in designing experiments to probe the effectiveness of this compound. The inhibitor is expected to block the kinase activity of these receptors, thereby preventing the activation of downstream pathways.
Caption: MET and PDGFRA signaling pathways and the point of inhibition by this compound.
Detailed Experimental Protocol: Western Blot for Phospho-MET
This protocol is optimized for the detection of phosphorylated MET (p-MET).
1. Cell Lysis and Protein Extraction
-
Culture cells to desired confluency and treat with this compound for the determined time and concentration.
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
2. Sample Preparation and Gel Electrophoresis
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel (8-10% acrylamide is suitable for MET).
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Recommended): After imaging, you can strip the membrane and re-probe with an antibody for total MET to normalize the phospho-MET signal and confirm equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | springermedizin.de [springermedizin.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Solubility issues with Met/pdgfra-IN-2 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Met/pdgfra-IN-2 in DMSO. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other similar small molecule inhibitors.[1] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture contamination, which can affect compound stability and solubility.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve the powdered compound directly in 100% DMSO to a high concentration (e.g., 10 mM).[3] Ensure the vial is at room temperature before opening to avoid condensation. After adding the solvent, vortexing or sonication can aid in complete dissolution.[1][4]
Q3: My this compound is not dissolving in DMSO, what should I do?
A3: If you are having difficulty dissolving the inhibitor, you can try gently warming the solution to 37-50°C for a short period.[1][4] Additionally, extended vortexing or sonication (up to an hour) can help.[1] Always ensure your DMSO is of high purity and free of water, as moisture can hinder solubility.[1][2]
Q4: The inhibitor precipitated when I diluted my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[3][5] To prevent this, it is best to perform serial dilutions of the concentrated DMSO stock in DMSO first, before adding the final diluted sample to your aqueous medium.[2] It is also recommended to add the DMSO stock solution to the aqueous solution slowly while mixing. The final concentration of DMSO in your experiment should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to cells.[5]
Q5: How should I store the this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When stored properly, stock solutions can be stable for several months. Always refer to the product-specific datasheet for detailed storage recommendations.
Troubleshooting Guides
Issue 1: this compound powder does not fully dissolve in DMSO.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | Vortex the solution for several minutes. If particles are still visible, use a bath sonicator for 15-30 minutes.[1] |
| Low Temperature | Gently warm the solution in a water bath at a temperature no higher than 50°C to aid dissolution.[1] |
| Contaminated or "Wet" DMSO | Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[1][2] |
| Supersaturation | If you are trying to make a very high concentration stock, it may be exceeding its solubility limit. Try preparing a slightly lower concentration stock solution. |
Issue 2: Precipitate forms upon dilution of DMSO stock in aqueous media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid Change in Polarity | Instead of diluting directly into the final aqueous buffer, perform an intermediate dilution of the DMSO stock in DMSO to a lower concentration before adding it to the aqueous medium.[2] |
| Low Solubility in Aqueous Solution | The compound may only be soluble at its final working concentration in the aqueous medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[2] |
| Salts in Buffer | High salt concentrations in the buffer can decrease the solubility of organic compounds. Try diluting the DMSO stock in pure water first, and then add the concentrated buffer to reach the final desired concentration.[6] |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important for cell health, a certain amount is necessary to maintain the compound's solubility. If precipitation persists, a slightly higher (but still non-toxic) final DMSO concentration may be required. Always include a vehicle control with the same final DMSO concentration in your experiments. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Calculate the volume of 100% anhydrous DMSO needed to achieve a 10 mM concentration based on the amount of compound provided.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 5-10 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 15-30 minutes.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions for Cell-Based Assays:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working solution, add a small volume of the appropriate intermediate DMSO dilution to your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Inhibition of MET and PDGFRA signaling by this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Off-target effects of Met/pdgfra-IN-2 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Met/pdgfra-IN-2, a dual inhibitor of MET and PDGFRA kinases. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as compound 8h in its discovery publication) is a synthetic small molecule inhibitor belonging to the quinazoline-1,2,3-triazole hybrid class. Its primary targets have been identified as the receptor tyrosine kinases (RTKs) MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). It was developed as a targeted anticancer agent.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative effects in a range of cancer cell lines, with particular efficacy in those with MET overexpression. These include pancreatic (AsPc-1, Mia-Paca-2), lung (EBC-1), gastric (MKN-45), and colon (HT-29) cancer cell lines, as well as chronic myelogenous leukemia (K562) cells.
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its anticancer effects by inhibiting the kinase activity of MET and PDGFRA, which are crucial for the growth and survival of certain cancer cells. Inhibition of these kinases leads to the induction of apoptosis (programmed cell death).
Q4: What are the known off-target effects of this compound?
A4: In a screening panel of 24 major oncogenic kinases, PDGFRA was identified as a significant target of this compound in addition to its intended target, MET. While this demonstrates dual-target activity rather than a classic "off-target" effect, it is a critical consideration for experimental design. The compound showed minimal activity against the other 22 kinases in the panel at the tested concentration. For a detailed breakdown of the kinase panel, please refer to the data tables below.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity in my cancer cell line.
-
Possible Cause 1: Low MET or PDGFRA expression. The efficacy of this compound is dependent on the presence of its targets.
-
Troubleshooting Step: Confirm the expression levels of MET and PDGFRA in your cell line using Western blot or qPCR. Compare your cell line to the positive controls listed in the data tables (e.g., AsPc-1, EBC-1, MKN-45 for MET).
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value in your specific cell line. The effective concentrations in published studies range from 6.1 to 34.4 µM for anti-proliferative effects. Also, consider extending the treatment duration (e.g., 48 to 72 hours).
-
-
Possible Cause 3: Drug stability and solubility.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in cell culture media. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.
-
Issue 2: I am observing unexpected phenotypic changes in my cells that are not consistent with apoptosis.
-
Possible Cause 1: Activation of compensatory signaling pathways. Cancer cells can adapt to kinase inhibition by upregulating alternative survival pathways.
-
Troubleshooting Step: Investigate the activation status of other RTKs or downstream signaling molecules (e.g., EGFR, members of the MAPK and PI3K/Akt pathways) using phospho-specific antibodies in a Western blot analysis.
-
-
Possible Cause 2: Off-target effects on other cellular components. Although the kinase selectivity is relatively high for MET and PDGFRA, interactions with other proteins cannot be entirely ruled out at higher concentrations.
-
Troubleshooting Step: Lower the concentration of this compound to the lowest effective dose to minimize potential off-target effects. Consider using a structurally unrelated MET/PDGFRA inhibitor as a control to see if the unexpected phenotype persists.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 8h)
| Cell Line | Cancer Type | MET Status | IC50 (µM) |
| EBC-1 | Lung Cancer | MET-positive | 6.1 |
| HT-29 | Colon Cancer | MET-positive | 8.6 |
| AsPc-1 | Pancreatic Cancer | MET-positive | 9.7 |
| Mia-Paca-2 | Pancreatic Cancer | MET-positive | 11.5 |
| MKN-45 | Gastric Cancer | MET-positive | 12.0 |
| K562 | Chronic Myelogenous Leukemia | MET-positive | 34.4 |
Table 2: Kinase Selectivity Profile of this compound (Compound 8h)
| Kinase | % Inhibition at 10 µM |
| MET | Significant |
| PDGFRA | Significant |
| Other 22 Oncogenic Kinases | Minimal |
(Note: The exact percentage of inhibition for each of the 22 other kinases was not specified in the source publication, only that PDGFRA was identified as a target from the panel.)
Experimental Protocols
1. Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is adapted from the methodology used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (or vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
2. MET Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is based on the principles of the HTRF assay used to determine the MET inhibitory activity of this compound.
-
Reaction Setup: In a suitable assay plate, add the MET enzyme, the universal kinase buffer, and the substrate (e.g., a biotinylated peptide).
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control).
-
Initiation of Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Signal Reading: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (europium) and 665 nm (XL665). The ratio of the signals is proportional to the extent of substrate phosphorylation.
Visualizations
Caption: MET and PDGFRA signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Technical Support Center: Optimizing Met/pdgfra-IN-2 Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term studies with the dual MET and PDGFRA inhibitor, Met/pdgfra-IN-2. Given that publicly available in vivo data for this specific compound is limited, this guide focuses on providing a framework for establishing optimal and tolerable long-term dosing regimens through a systematic, data-driven approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets both the MET (Mesenchymal-Epithelial Transition factor) and PDGFRA (Platelet-Derived Growth Factor Receptor Alpha) tyrosine kinases.[1] These receptors are involved in critical cellular processes, including proliferation, survival, and migration. By inhibiting these kinases, this compound can induce apoptosis (programmed cell death) in cancer cells that are dependent on these signaling pathways.[1]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Q2: What are the known in vitro potencies of this compound?
This compound has been shown to inhibit the proliferation of various MET-positive cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | IC50 (µM) |
| AsPc-1 | 9.7 |
| EBC-1 | 6.1 |
| MKN-45 | 12.0 |
| Mia-Paca-2 | 11.5 |
| HT-29 | 8.6 |
| K562 | 34.4 |
| Data from MedchemExpress.[1] |
Q3: How do I determine a starting dose for my in vivo long-term study?
Since there is no established in vivo dosage for this compound, a Maximum Tolerated Dose (MTD) study is the recommended first step.[2][3] An MTD study helps to identify the highest dose that does not cause unacceptable side effects over a defined period.[3] This is typically achieved through a dose escalation study in a small cohort of animals.
The following diagram outlines a general workflow for an MTD study.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events in Long-Term Studies
Symptoms:
-
Significant body weight loss (>15-20%).
-
Lethargy, ruffled fur, or other changes in animal behavior.
-
Organ-specific toxicity identified through histopathology or clinical chemistry.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Dose is too high for chronic administration. | 1. Reduce the dose of this compound. 2. Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for recovery. 3. Re-evaluate the MTD with a longer observation period. |
| Off-target effects. | 1. Perform a literature search on common toxicities associated with MET and PDGFRA inhibitors, such as cardiovascular, gastrointestinal, and hepatic adverse events.[4] 2. Conduct targeted monitoring for these potential toxicities (e.g., cardiac function tests, liver enzyme measurements). |
| Formulation issues. | 1. Ensure the vehicle used for drug delivery is non-toxic and stable. 2. Assess the solubility and stability of this compound in the chosen formulation over time. |
Issue 2: Lack of Efficacy in a Long-Term Tumor Model
Symptoms:
-
Tumor growth is not inhibited as expected based on in vitro data.
-
Tumor growth initially slows but then resumes at a normal or accelerated rate.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic dosage. | 1. Measure the concentration of this compound in plasma and tumor tissue to determine if it is reaching the target. (Pharmacokinetic analysis) 2. If drug levels are low, consider increasing the dose (if tolerated) or optimizing the formulation and route of administration. |
| Acquired resistance. | 1. Analyze tumor tissue for mutations in MET or PDGFRA that could confer resistance. 2. Investigate the activation of bypass signaling pathways. |
| Poor pharmacokinetics. | 1. Conduct a pharmacokinetic (PK) study to determine the half-life, bioavailability, and clearance of this compound. 2. Adjust the dosing frequency based on the PK profile to maintain therapeutic drug concentrations. |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice).
-
Dose Escalation:
-
Begin with a low dose, estimated from in vitro IC50 values (e.g., 1-5 mg/kg).
-
Use a cohort of 3-5 animals per dose level.
-
Escalate the dose in subsequent cohorts (e.g., by a factor of 1.5-2).
-
-
Administration: Administer this compound daily for 14-28 days via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform a complete blood count (CBC) and serum chemistry panel at the end of the study.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, severe clinical signs, or significant pathological findings).[3]
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Pharmacodynamics:
-
In a tumor-bearing model, administer this compound.
-
Collect tumor tissue at various time points post-dose.
-
Analyze the phosphorylation status of MET, PDGFRA, and downstream targets (e.g., AKT, ERK) by Western blot or immunohistochemistry to confirm target engagement.
-
The relationship between PK and PD is crucial for optimizing the dosing schedule, as illustrated below.
References
Technical Support Center: Overcoming In Vitro Resistance to Met/pdgfra-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming in vitro resistance to the dual MET/PDGFRA inhibitor, Met/pdgfra-IN-2. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets both MET and PDGFRA receptor tyrosine kinases (RTKs).[1][2] Its primary mechanism of action is to block the phosphorylation of these receptors, thereby inhibiting their activation and downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[1][2] By simultaneously targeting two key oncogenic drivers, this compound is designed to have a broader and more potent anti-cancer effect in susceptible cell lines.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a common phenomenon in vitro. Several mechanisms can contribute to this:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited MET and PDGFRA pathways. A common mechanism is the upregulation and activation of other RTKs, such as the Fibroblast Growth Factor Receptor (FGFR), which can then reactivate downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.
-
Secondary Mutations: The emergence of secondary mutations in the kinase domains of MET or PDGFRA can alter the drug-binding pocket, reducing the affinity of this compound for its targets.
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MET or PDGFRA Amplification: An increase in the copy number of the MET or PDGFRA gene can lead to overexpression of the target proteins, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
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Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can exhibit increased resistance to various therapies, including TKIs.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cells compared to the parental, sensitive cell line.[3] This is typically determined using a cell viability assay, such as the MTT or MTS assay.[4][5][6] A fold-change in IC50 of 5-10 or higher is generally considered a strong indicator of acquired resistance.
Troubleshooting Guides
This section provides a structured approach to identifying and addressing potential issues when encountering resistance to this compound in your in vitro experiments.
Problem 1: Gradual loss of inhibitor efficacy.
Possible Cause & Troubleshooting Step
-
Development of a resistant cell population:
-
Confirm Resistance: Perform a dose-response curve with this compound on your current cell stock and compare the IC50 value to that of an early-passage, untreated parental cell line.
-
Isolate Resistant Clones: If resistance is confirmed, you can isolate and expand single-cell clones from the resistant population to study the underlying mechanisms.
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Characterize Resistant Cells: Analyze the resistant clones for the potential mechanisms described in FAQ 2. This can involve Western blotting for bypass pathway activation, sequencing of the MET and PDGFRA kinase domains, and qPCR or FISH for gene amplification.
-
Problem 2: Complete lack of response to this compound in a previously sensitive cell line.
Possible Cause & Troubleshooting Step
-
Cell Line Misidentification or Contamination:
-
Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cultures for mycoplasma contamination.
-
-
Inhibitor Instability or Inactivity:
-
Verify Inhibitor Quality: Ensure the inhibitor has been stored correctly and has not expired. If possible, test the activity of the inhibitor on a known sensitive cell line.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a stock solution for each experiment.
-
Problem 3: Inconsistent results in cell viability assays.
Possible Cause & Troubleshooting Step
-
Assay Variability:
-
Optimize Seeding Density: Ensure that cells are seeded at an optimal density to be in the logarithmic growth phase during the treatment period.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability assay itself.
-
Include Proper Controls: Always include untreated (vehicle) controls and positive controls (a known cytotoxic agent) in your assay plates.
-
Check for Drug-Medium Interactions: Some components of the culture medium can interact with the inhibitor. Consider performing the assay in a serum-free or reduced-serum medium for the duration of the treatment.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Condition | IC50 (µM) | Fold Change in Resistance |
| Parental Cell Line | Untreated | 0.5 | - |
| Resistant Subclone 1 | Chronic this compound Exposure | 5.2 | 10.4 |
| Resistant Subclone 2 | Chronic this compound Exposure | 8.9 | 17.8 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of the inhibitor.[2][3][7]
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant proportion of cells will die. Continue to culture the surviving cells, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50).
-
Establish Resistant Line: Once the desired level of resistance is achieved, the cells can be considered a resistant cell line. Maintain the resistant line in a medium containing a maintenance dose of this compound (e.g., the highest tolerated concentration) to prevent the loss of the resistant phenotype.
-
Cryopreserve Stocks: Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for performing a colorimetric MTT assay to determine cell viability.[1][4][5][6][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Western Blotting for Phosphorylated MET and PDGFRA
This protocol provides a general workflow for detecting the phosphorylation status of MET and PDGFRA.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MET (p-MET) and phosphorylated PDGFRA (p-PDGFRA) overnight at 4°C. Also, probe separate blots with antibodies for total MET and total PDGFRA as loading controls. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
Caption: Inhibition of MET and PDGFRA signaling by this compound.
Caption: Experimental workflow for investigating resistance.
Caption: Bypass signaling through FGFR activation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unexpected cytotoxicity of Met/pdgfra-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Met/pdgfra-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor that targets the MET and PDGFRA receptor tyrosine kinases.[1] Its primary mechanism of action is the induction of apoptosis, leading to programmed cell death in cancer cells where these pathways are active.[1]
Q2: At what concentration should I expect to see cytotoxicity with this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Observed IC50 values for proliferation inhibition in MET-positive cells range from 6.1 µM to 34.4 µM.[1] It is crucial to perform a dose-response experiment in your specific cell model to determine the optimal concentration.
Q3: What are the known on-targets and potential off-targets of this compound?
The primary targets of this compound are MET and PDGFRA kinases. A study on quinazoline-1,2,3-triazole hybrids, the chemical class of this compound, identified PDGFRA as a target in a screen against 24 major oncogenic kinases.[2][3] Like many kinase inhibitors, this compound may have additional off-target effects that can contribute to its cytotoxic profile.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can manifest in several ways:
-
Higher than expected potency: Cell death is observed at concentrations significantly lower than the published IC50 values.
-
Toxicity in resistant cell lines: The inhibitor shows cytotoxicity in cell lines that do not express high levels of MET or PDGFRA, or are otherwise expected to be resistant.
-
Atypical cell death morphology: The observed mode of cell death does not appear to be classical apoptosis.
Below are troubleshooting steps to address these issues.
Issue 1: Higher Than Expected Potency
If you observe cytotoxicity at unexpectedly low concentrations, consider the following:
-
Compound Stability and Solubility: Ensure the inhibitor is properly dissolved and has not precipitated. Poor solubility can lead to inaccurate concentrations. Refer to the manufacturer's instructions for recommended solvents.
-
Off-Target Effects: The observed cytotoxicity may be due to the inhibition of other essential kinases.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of MET, PDGFRA, or potential off-targets.
Suggested Experimental Workflow:
Caption: Workflow for troubleshooting unexpectedly high potency.
Issue 2: Toxicity in "Resistant" Cell Lines
Cytotoxicity in cell lines presumed to be resistant could be due to:
-
Low-level target expression: Even low levels of MET or PDGFRA expression could be sufficient for inhibitor activity in some contexts.
-
Off-target kinase inhibition: The inhibitor may be acting on other kinases crucial for the survival of that particular cell line.
-
"Off-target" is the primary mechanism: In some cases, the anti-cancer effects of a drug can be primarily due to off-target interactions.
Suggested Experimental Workflow:
Caption: Workflow for troubleshooting toxicity in resistant cells.
Issue 3: Atypical Cell Death Morphology
If the observed cell death does not resemble apoptosis, it may be due to:
-
Caspase-independent cell death: Some compounds can induce alternative forms of programmed cell death.
-
Necrosis: At high concentrations, kinase inhibitors can induce necrosis, which is a distinct process from apoptosis.
Suggested Experimental Workflow:
Caption: Workflow for troubleshooting atypical cell death morphology.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EBC-1 | Lung Cancer | 6.1 |
| HT-29 | Colon Cancer | 8.6 |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| MKN-45 | Gastric Cancer | 12.0 |
| K562 | Leukemia | 34.4 |
| Data sourced from MedchemExpress.[1] |
Table 2: Comparative IC50 Values of Various MET and PDGFRA Inhibitors
| Inhibitor | Target(s) | IC50 Range (nM) |
| Crizotinib | MET, ALK, ROS1 | 11 (MET, cell-based) |
| Cabozantinib | MET, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 (MET, cell-free), 0.035 (VEGFR2, cell-free) |
| Imatinib | ABL, KIT, PDGFRA | 100 (PDGFRA, cell-based), 100 (KIT, cell-based), 600 (ABL, cell-free) |
| Sunitinib | VEGFR2, PDGFRβ, KIT | 80 (VEGFR2, cell-free), 2 (PDGFRβ, cell-free) |
| Savolitinib | MET | 5 (c-Met), 3 (p-Met) |
| This table presents a selection of inhibitors and their reported IC50 values for comparative purposes. The specific experimental conditions can influence these values. Data compiled from various sources.[4][5][6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570-590 nm.[7][8][9]
Assessment of On-Target Inhibition (Western Blot for p-MET and p-PDGFRA)
This protocol is to verify that this compound is inhibiting the phosphorylation of its intended targets.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MET, anti-total-MET, anti-p-PDGFRA, anti-total-PDGFRA, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.[2][10][11][12]
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This protocol measures the activity of key executioner caspases to confirm apoptosis.
Materials:
-
Cells treated with this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate. Include positive and negative controls.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[4][13][14][15]
Signaling Pathway Diagrams
Caption: Simplified MET and PDGFRA signaling leading to apoptosis upon inhibition.
References
- 1. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contemporary Developments in MET-Selective Kinase Inhibitors in Advanced Non–Small-Cell Lung Cancer [uspharmacist.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. onclive.com [onclive.com]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Inconsistent results with Met/pdgfra-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Met/pdgfra-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[1] Its mechanism of action involves blocking the phosphorylation and activation of these receptors, which in turn inhibits downstream signaling pathways responsible for cell growth, proliferation, and survival.[2][3][4] By doing so, it can induce apoptosis (programmed cell death) in cancer cells that are dependent on these signaling pathways.[1]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated inhibitory activity in various MET-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| EBC-1 | Lung Cancer | 6.1 |
| HT-29 | Colon Cancer | 8.6 |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| MKN-45 | Gastric Cancer | 12.0 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
Data sourced from MedchemExpress.[1]
Q3: How should I prepare and store a stock solution of this compound?
For optimal results, dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable.
Troubleshooting Guide
Inconsistent IC50 Values
One of the most common challenges in working with kinase inhibitors is variability in IC50 values between experiments.
Problem: My IC50 values for this compound are inconsistent across different experimental runs.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can exhibit altered drug sensitivity. | Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. |
| Assay-to-Assay Variability: Minor differences in experimental conditions can lead to significant variations in results.[5][6] | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Run a positive control with a known inhibitor to benchmark assay performance. |
| Compound Solubility and Stability: The inhibitor may precipitate out of solution, especially at higher concentrations, leading to an inaccurate assessment of its potency. | Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity. Prepare fresh dilutions from your stock solution for each experiment. |
| ATP Concentration in Kinase Assays: For in vitro kinase assays, the concentration of ATP can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.[5] | If performing biochemical assays, use an ATP concentration that is close to the Km value for the specific kinase to obtain more comparable and reproducible IC50 values. |
| Differences Between Biochemical and Cell-Based Assays: IC50 values from biochemical (enzymatic) assays are often lower than those from cell-based assays because the latter involves additional complexities like cell permeability and the presence of high intracellular ATP concentrations.[7][8] | Be aware of the inherent differences between these assay types and do not expect them to be identical. Cell-based assays provide a more physiologically relevant measure of a compound's efficacy. |
Unexpected or Off-Target Effects
Problem: I am observing cellular effects that are not consistent with the known functions of MET or PDGFRA inhibition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Kinase Inhibition: Small molecule inhibitors are rarely completely specific and can inhibit other kinases, especially those with similar ATP-binding pockets. | Consult kinase inhibitor databases or perform a kinome scan to identify potential off-target activities of this compound. This will help in interpreting unexpected phenotypic results. |
| Cellular Context: The cellular response to a kinase inhibitor can be highly dependent on the specific genetic background and signaling network of the cell line being used. | Characterize the expression and activation status of MET, PDGFRA, and other relevant signaling proteins in your cell model to better understand the context of the inhibitor's activity. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of MET and PDGFRA Phosphorylation
This protocol can be used to confirm the inhibitory effect of this compound on its target kinases.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-PDGFRA, and total PDGFRA overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of MET and PDGFRA phosphorylation.
Visualizations
This compound Mechanism of Action
Caption: Inhibition of MET and PDGFRA by this compound blocks downstream signaling.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Simplified MET and PDGFRA Signaling Crosstalk
Caption: MET and PDGFRA activate common downstream pathways and exhibit crosstalk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Impact of serum concentration on Met/pdgfra-IN-2 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Met/pdgfra-IN-2. The information provided is intended to help address specific issues that may be encountered during in vitro experimentation, with a focus on the impact of serum concentration on inhibitor efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced inhibitor efficacy (higher than expected IC50) in cell-based assays. | 1. Serum Protein Binding: Components of serum, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP), can bind to tyrosine kinase inhibitors, reducing the effective concentration of this compound available to interact with its target kinases.[1][2] | - Reduce Serum Concentration: Perform experiments in low-serum (e.g., 0.5-2%) or serum-free media. If cells require higher serum for viability, allow cells to attach in higher serum, then switch to low-serum media prior to adding the inhibitor. - Increase Inhibitor Concentration: If reducing serum is not possible, a higher concentration of this compound may be required to achieve the desired biological effect. Perform a dose-response curve to determine the optimal concentration under your specific serum conditions. |
| 2. Ligand Competition: Serum contains growth factors such as Hepatocyte Growth Factor (HGF) and Platelet-Derived Growth Factor (PDGF), the natural ligands for the MET and PDGFRA receptors, respectively.[3][4][5] High concentrations of these ligands can compete with this compound for receptor binding, leading to receptor activation and reduced inhibitor efficacy.[3] | - Use Serum-Free Media: The most effective way to eliminate ligand competition is to use a serum-free medium formulation, supplemented with necessary growth factors that do not activate the MET or PDGFRA pathways. - Wash Cells Before Treatment: Before adding this compound, wash the cells with phosphate-buffered saline (PBS) to remove any serum-derived ligands that may be bound to the receptors. | |
| 3. Inhibitor Instability or Degradation: The stability of the inhibitor can be affected by components in the cell culture media or prolonged incubation times. | - Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before use. - Minimize Light Exposure: Protect the inhibitor from light during storage and handling. - Check Media Compatibility: Ensure that the components of your specific cell culture media do not inactivate the inhibitor. | |
| Inconsistent results between experiments. | 1. Variability in Serum Batches: Different lots of fetal bovine serum (FBS) or other sera can have varying concentrations of proteins and growth factors, leading to experiment-to-experiment variability. | - Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to ensure consistency. - Characterize New Serum Lots: When switching to a new lot of serum, it is advisable to re-run key experiments to ensure consistency in the results. |
| 2. Cell Density and Health: The density and health of the cells at the time of treatment can influence their response to the inhibitor. | - Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. - Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy and not under stress from other factors. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[6] By blocking the activity of these receptors, it inhibits downstream signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells that are dependent on these pathways.[6]
Q2: Why is the IC50 value of this compound higher in my experiments compared to the published data?
A2: A common reason for observing a higher IC50 value is the presence of serum in the cell culture medium. Serum proteins can bind to the inhibitor, reducing its effective concentration.[1][2] Additionally, growth factors in the serum can compete with the inhibitor for binding to the MET and PDGFRA receptors, making the inhibitor appear less potent.[3] For a more accurate determination of the IC50, it is recommended to perform the assay in low-serum or serum-free conditions.
Q3: How does HGF in the serum affect the efficacy of this compound?
A3: Hepatocyte Growth Factor (HGF) is the natural ligand for the MET receptor. High concentrations of HGF in the serum can lead to increased activation of the MET signaling pathway.[5] This can create a competitive environment where the inhibitor is less effective at blocking the receptor, resulting in reduced efficacy.[3]
Q4: Can I use this compound in serum-free media?
A4: Yes, using this compound in serum-free media is often recommended for in vitro experiments to avoid the confounding effects of serum proteins and ligands. However, you must ensure that your cells can be maintained in a healthy state in the absence of serum for the duration of the experiment. This may require supplementing the media with specific growth factors or other essential nutrients.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage and handling instructions.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against a panel of MET-positive cancer cell lines. These experiments are typically conducted in low-serum conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| EBC-1 | Lung Cancer | 6.1 |
| MKN-45 | Gastric Cancer | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| HT-29 | Colon Cancer | 8.6 |
| K562 | Chronic Myelogenous Leukemia | 34.4 |
| Data sourced from MedChemExpress product information sheet.[6] |
Table 2: Conceptual Impact of Serum Concentration on IC50 Values
This table illustrates the expected trend of the IC50 value of a tyrosine kinase inhibitor like this compound as the serum concentration in the cell culture medium increases. The values presented are hypothetical and for illustrative purposes only.
| Serum Concentration | Expected IC50 Shift | Rationale |
| 0% (Serum-Free) | Baseline IC50 | No interference from serum proteins or ligands. |
| 2% | 1.5x - 3x increase | Minor protein binding and ligand competition. |
| 10% | 5x - 10x+ increase | Significant protein binding and high levels of competing ligands. |
Experimental Protocols
Protocol: Cell Viability Assay to Determine the Impact of Serum Concentration on this compound Efficacy
This protocol outlines a method to assess how different serum concentrations affect the potency of this compound using a standard cell viability assay such as MTT or CellTiter-Glo®.
Materials:
-
Target cancer cell line (e.g., EBC-1 or MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in complete growth medium (10% FBS).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium to all wells and incubate for 12-24 hours to synchronize the cells and reduce baseline receptor activation.
-
-
Inhibitor and Serum Treatment:
-
Prepare a serial dilution of this compound in serum-free medium at 2x the final desired concentrations.
-
Prepare media with different concentrations of FBS (e.g., 0%, 1%, 4%, 20% FBS) to achieve final concentrations of 0%, 0.5%, 2%, and 10% when mixed 1:1 with the inhibitor solution.
-
Remove the serum-free medium from the cells.
-
Add 50 µL of the appropriate serum-containing medium to the wells.
-
Add 50 µL of the 2x inhibitor dilutions to the corresponding wells. Include a vehicle control (DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration for each serum condition.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each serum concentration.
-
Visualizations
Caption: MET signaling pathway and points of serum interference.
Caption: PDGFRA signaling and potential serum interference points.
Caption: Troubleshooting workflow for reduced inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Avapritinib versus Imatinib for the Treatment of PDGFRA-Mutated Gastrointestinal Stromal Tumors
Please Note: Initial searches for a compound designated "Met/pdgfra-IN-2" did not yield any publicly available scientific literature or clinical data. Therefore, to provide a relevant and informative comparison for researchers, this guide will compare the well-established first-line therapy, imatinib , with avapritinib , a potent and selective inhibitor specifically approved for PDGFRA-mutant Gastrointestinal Stromal Tumors (GIST), including those with the imatinib-resistant D842V mutation.
This guide provides a comprehensive comparison of avapritinib and imatinib in the context of PDGFRA-mutated GIST, with a focus on their mechanisms of action, biochemical and clinical efficacy, and resistance profiles. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the receptor tyrosine kinases KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). These mutations lead to constitutive activation of the kinase, promoting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
Imatinib functions as a Type II tyrosine kinase inhibitor, binding to the inactive conformation of the kinase and blocking the ATP-binding site. While effective against many PDGFRA mutations, it is notably ineffective against the D842V mutation in exon 18, which stabilizes the active conformation of the kinase, preventing imatinib from binding.[1][2]
Avapritinib , on the other hand, is a Type I inhibitor that binds to the active conformation of the kinase.[3][4] This allows it to effectively inhibit the activity of a broad range of PDGFRA mutations, including the imatinib-resistant D842V mutation.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
Comparative Analysis of Met/pdgfra-IN-2 with other dual MET/PDGFRA inhibitors
A Guide for Researchers and Drug Development Professionals
The concurrent inhibition of both MET and PDGFRA receptor tyrosine kinases presents a promising therapeutic strategy in oncology, particularly for cancers driven by aberrant signaling through these pathways. This guide provides a comparative analysis of Met/pdgfra-IN-2, a novel dual inhibitor, with other known dual MET/PDGFRA inhibitors, focusing on their biochemical and cellular activities. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for further investigation.
Introduction to Dual MET/PDGFRA Inhibition
The MET and PDGFRA signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of these pathways, through mutations, amplifications, or overexpression, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), and glioblastoma.[3][4] The rationale for dual inhibition stems from the potential for pathway co-activation, crosstalk, and the development of resistance to single-agent therapies. By targeting both receptors simultaneously, dual inhibitors aim to achieve a more comprehensive and durable anti-tumor response.
In Vitro Performance Comparison
This section provides a comparative overview of the in vitro activity of this compound and other selected dual MET/PDGFRA inhibitors. It is important to note that the data presented is compiled from different studies and not from direct head-to-head comparisons. Therefore, variations in experimental conditions should be considered when interpreting these results.
Biochemical Inhibition
Biochemical assays measure the direct inhibitory effect of a compound on the kinase activity of the purified MET and PDGFRA enzymes.
Table 1: Biochemical IC50 Values of Dual MET/PDGFRA Inhibitors
| Compound | MET IC50 (nM) | PDGFRA IC50 (nM) | Other Notable Targets (IC50 < 50 nM) |
|---|---|---|---|
| This compound | Data not available | Data not available | - |
| Cabozantinib | 1.3 | 234 (PDGFRβ) | VEGFR2 (0.035), KIT (4.6), RET (5.2), AXL (7), TIE2 (14.3), FLT3 (11.3)[2][5] |
| Ripretinib | Data not available | Data not available | Broad-spectrum KIT and PDGFRA mutant inhibitor[6] |
| Avapritinib | Data not available | Data not available | Potent against KIT and PDGFRA activation loop mutants[7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for this compound's direct biochemical inhibition of MET and PDGFRA was not publicly available at the time of this guide's compilation.
Cellular Inhibition
Cell-based assays measure the ability of an inhibitor to suppress the proliferation of cancer cells that are dependent on MET or PDGFRA signaling.
Table 2: Cellular IC50 Values of this compound and Other Inhibitors
| Compound | Cell Line | MET/PDGFRA Status | IC50 (µM) |
|---|---|---|---|
| This compound | AsPc-1 | MET-positive | 9.7[5] |
| EBC-1 | MET-positive | 6.1[5] | |
| MKN-45 | MET-positive | 12.0[5] | |
| Mia-Paca-2 | MET-positive | 11.5[5] | |
| HT-29 | MET-positive | 8.6[5] | |
| K562 | MET-positive | 34.4[5] | |
| Cabozantinib | SNU-5 | MET amplified | 0.019[5] |
| | Hs746T | MET amplified | 0.0099[5] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. The presented data for this compound is against MET-positive cell lines. Data for its activity against PDGFRA-driven cell lines was not available.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the MET and PDGFRA signaling pathways and a general workflow for assessing inhibitor efficacy.
Caption: Simplified MET signaling pathway and the point of action for a dual inhibitor.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Met/pdgfra-IN-2: A Comparative Analysis of PDGFRA Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Met/pdgfra-IN-2, a dual inhibitor of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). The following sections detail its mechanism of action, compare its activity with other known PDGFRA inhibitors, and provide experimental protocols for assessing pathway inhibition.
Introduction to this compound and the PDGFRA Pathway
This compound is a small molecule inhibitor that targets both the MET and PDGFRA receptor tyrosine kinases.[1] The Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a key player in normal cellular processes, including cell growth, proliferation, and survival. However, aberrant activation of the PDGFRA signaling pathway, often through mutations or amplification, is a known driver in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of gliomas.
Upon ligand binding, PDGFRA dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which ultimately promote cell proliferation and inhibit apoptosis. Inhibitors of this pathway are therefore a critical area of cancer drug development.
Performance Comparison of PDGFRA Inhibitors
Currently, direct comparative studies detailing the inhibitory concentration (IC50) of this compound specifically against PDGFRA are not publicly available. However, its inhibitory activity against various MET-positive cancer cell lines has been documented.[1] It is important to note that many cancers exhibit co-activation of MET and PDGFRA, suggesting a potential therapeutic benefit for a dual inhibitor.
This guide presents an indirect comparison of this compound with established PDGFRA inhibitors based on available data. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PDGFRA inhibitors against different cell lines or specific mutations.
| Inhibitor | Target Cell Line / Mutation | IC50 | Reference |
| This compound | EBC-1 (MET-positive) | 6.1 µM | [1] |
| MKN-45 (MET-positive) | 12.0 µM | [1] | |
| AsPc-1 (MET-positive) | 9.7 µM | [1] | |
| Mia-Paca-2 (MET-positive) | 11.5 µM | [1] | |
| HT-29 (MET-positive) | 8.6 µM | [1] | |
| K562 (MET-positive) | 34.4 µM | [1] | |
| Imatinib | GIST-T1 (KIT exon 11 mutation) | Not specified | |
| Crenolanib | PDGFRA D842V | ~10 nM | [2] |
| Avapritinib | PDGFRA D842V (in vitro) | 0.5 nM | [2] |
| PDGFRA D842V (cellular) | 30 nM | [2] | |
| Ripretinib | Not specified | Not specified |
Note: The data for this compound reflects its activity in MET-driven cancer cell lines. Further studies are required to determine its specific potency against PDGFRA. The IC50 values for other inhibitors are often mutation-specific, highlighting the importance of genetic profiling in targeted therapy.
Experimental Protocols
To confirm the inhibition of the PDGFRA pathway by this compound or other inhibitors, the following experimental protocols are recommended:
Biochemical Kinase Assay for PDGFRA Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDGFRA kinase.
Materials:
-
Purified recombinant PDGFRA kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Specific peptide substrate for PDGFRA
-
This compound and other inhibitors of interest
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors in kinase buffer.
-
In a multi-well plate, add the purified PDGFRA kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Western Blot for PDGFRA Phosphorylation
This assay assesses the ability of an inhibitor to block the autophosphorylation of PDGFRA within a cellular context.
Materials:
-
Cancer cell line with activated PDGFRA (e.g., GIST cell line with a PDGFRA mutation)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRA (specific for an activating phosphorylation site), anti-total-PDGFRA, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Seed the PDGFRA-activated cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or other inhibitors for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRA overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PDGFRA and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of PDGFRA phosphorylation at different inhibitor concentrations.
Visualizing the PDGFRA Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PDGFRA signaling cascade.
Caption: Workflow for assessing inhibitor potency.
Caption: Logic for inhibitor comparison.
References
Dual MET/PDGFRα Inhibition: A Comparative Analysis of Met/pdgfra-IN-2 and Cabozantinib for In Vivo Anti-Tumor Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical anti-tumor effects of Met/pdgfra-IN-2, a novel dual MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) inhibitor, and Cabozantinib, a clinically established multi-kinase inhibitor targeting MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the limited availability of in vivo data for this compound, this guide will focus on its in vitro profile and use Cabozantinib as a comparator to illustrate the in vivo potential of dual MET-pathway inhibition in cancer therapy.
Introduction to Dual MET and PDGFRα Inhibition
The MET and PDGFRα signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a known driver in various cancers, making them attractive targets for therapeutic intervention. Dual inhibition of both pathways presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity. This compound is a novel compound designed to specifically inhibit both MET and PDGFRα. Cabozantinib, while primarily known for its potent inhibition of MET and VEGFR2, also impacts PDGFRβ, and serves as a valuable benchmark for evaluating the in vivo efficacy of dual-targeting strategies in oncology.
In Vitro Profile of this compound
This compound has demonstrated potent inhibitory activity against MET and PDGFRα in various cancer cell lines. This inhibition leads to the induction of apoptosis and a reduction in cell proliferation in MET-positive cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPc-1 | Pancreatic Cancer | 9.7 |
| EBC-1 | Lung Cancer | 6.1 |
| MKN-45 | Gastric Cancer | 12.0 |
| Mia-Paca-2 | Pancreatic Cancer | 11.5 |
| HT-29 | Colon Cancer | 8.6 |
| K562 | Chronic Myeloid Leukemia | 34.4 |
In Vivo Anti-Tumor Efficacy of Cabozantinib: A Comparator
Cabozantinib has been extensively studied in preclinical in vivo models, demonstrating significant anti-tumor activity across a range of cancer types. Its dual inhibition of MET and VEGFR2 leads to reduced tumor growth, decreased angiogenesis, and inhibition of metastasis.
Xenograft Model: Papillary Renal Cell Carcinoma (TSG-RCC-030 PDX)
| Treatment Group | Tumor Volume Change | Metastasis |
| Vehicle Control | Progressive Growth | Lung Metastases Observed |
| Cabozantinib | Striking Tumor Regression | Inhibition of Lung Metastasis |
Xenograft Model: Colorectal Cancer (PDTX Explant Model)
| Treatment Group | Tumor Growth Inhibition | Key Finding |
| Cabozantinib | Potent Antitumor Activity | Tumors with PIK3CA mutations showed the greatest sensitivity |
Xenograft Model: Neuroendocrine Prostate Cancer (SCNPC PDX)
| PDX Model | Treatment | Outcome |
| LuCaP 93 (MET+/RET+) | Cabozantinib (30 mg/kg) | Significant decrease in tumor volume and prolonged survival |
| LuCaP 173.1 (MET-/RET-) | Cabozantinib (30 mg/kg) | Significant decrease in tumor volume and prolonged survival |
Experimental Protocols
In Vitro Cell Proliferation Assay for this compound
-
Cell Lines: AsPc-1, EBC-1, MKN-45, Mia-Paca-2, HT-29, and K562 cells were used.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound. Cell viability was assessed after a specified incubation period (typically 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies with Cabozantinib
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or RAG2−/−γC−/− mice) were used.
-
Tumor Implantation: Patient-derived xenograft (PDX) tissues or cancer cell lines were implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. Cabozantinib was typically administered orally via gavage, with the dose and schedule varying depending on the study (e.g., 30 mg/kg daily).[1][2] The vehicle control group received the formulation without the active drug.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis. Survival of the animals was also monitored.
-
Biomarker Analysis: Tumor tissues were analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[2] Phosphorylation status of target receptors (e.g., p-MET, p-VEGFR2) was assessed by western blotting or IHC.
Signaling Pathways and Experimental Workflow
Caption: MET and PDGFRα Signaling Pathways and Inhibition.
References
- 1. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-reactivity of MET/PDGFRA Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profile of dual MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) inhibitors, with a focus on providing supporting experimental data and detailed methodologies.
Due to the limited public availability of comprehensive kinase screening data for the specific inhibitor Met/pdgfra-IN-2, this guide will utilize the well-characterized, clinically relevant dual MET/PDGFRA inhibitor, Cabozantinib , as a representative example to illustrate the principles of kinase cross-reactivity. The data presented here is intended to serve as a valuable resource for comparing the selectivity of similar dual-target inhibitors and for designing robust experimental strategies.
Kinase Inhibition Profile of Cabozantinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cabozantinib against a panel of tyrosine kinases. This data provides a quantitative measure of the inhibitor's potency and selectivity, highlighting its primary targets and notable off-target activities. Lower IC50 values indicate higher potency.
| Kinase Target | Cabozantinib IC50 (nM) |
| VEGFR2 | 0.035 |
| c-Met | 1.3–14.6 |
| RET | 5.2 |
| c-Kit | 4.6 |
| Flt3 | 11.3 |
| AXL | 7 |
| Tie2 | 14.3 |
| PDGFRβ | 234 |
| FGFR1 | 5294 |
Data sourced from publicly available information. The range for c-Met IC50 reflects variability depending on the receptor's mutation status.[1]
Key Signaling Pathways
To understand the biological context of MET and PDGFRA inhibition, it is crucial to visualize their respective signaling pathways. These receptor tyrosine kinases play pivotal roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The determination of IC50 values to assess kinase inhibitor cross-reactivity is typically performed using in vitro biochemical assays. The following is a generalized protocol based on common commercially available platforms such as LanthaScreen® Eu Kinase Binding Assays and ADP-Glo™ Kinase Assays.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant tyrosine kinases
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound or comparator)
-
Assay buffer (typically containing HEPES, MgCl2, Brij-35, and EGTA)
-
Detection reagents (e.g., Europium-labeled anti-tag antibody and Alexa Fluor® 647-labeled tracer for LanthaScreen®, or ADP-Glo™ Reagent and Kinase Detection Reagent for ADP-Glo™)
-
384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] or luminescence)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
Prepare an intermediate dilution of the compound series in the assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test inhibitor to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Prepare a kinase/antibody mixture (for LanthaScreen®) or a kinase/substrate mixture (for ADP-Glo™) in the assay buffer.
-
Add the kinase mixture to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP (for activity assays) or a fluorescent tracer (for binding assays). The final ATP concentration should ideally be at or near the Km for each specific kinase to allow for accurate comparison of inhibitor potencies.[2]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed or for binding to reach equilibrium.
-
-
Detection:
-
For LanthaScreen®-type assays: Add a solution containing a detection antibody (e.g., a terbium-labeled antibody that binds to the phosphorylated substrate) and EDTA to stop the reaction.
-
For ADP-Glo™-type assays: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3][4]
-
Incubate the plate for a further period (e.g., 30-60 minutes) to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader, measuring either the TR-FRET ratio or luminescence.
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
References
Unlocking Synergistic Potential: Combining Met/pdgfra-IN-2 with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) presents a compelling strategy in oncology. Met/pdgfra-IN-2, a potent inhibitor of both pathways, holds the potential for significant anti-tumor activity. This guide explores the prospective synergistic effects of this compound when combined with conventional chemotherapeutic agents, drawing upon preclinical data from analogous multi-kinase inhibitors to inform future research directions.
While direct experimental evidence for the synergistic effects of this compound with other chemotherapeutics is not yet publicly available, preclinical studies on compounds with similar dual-targeting mechanisms offer valuable insights. The rationale for combining a dual MET/PDGFRA inhibitor with standard chemotherapy lies in the potential to overcome resistance mechanisms, enhance apoptotic signaling, and target multiple facets of tumor progression simultaneously.
Comparative Analysis of a Dual-Targeted Inhibitor with Chemotherapy
To illustrate the potential for synergy, this guide presents data from a preclinical study on dovitinib , a multi-kinase inhibitor targeting Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PDGFRA, in combination with nab-paclitaxel in gastric cancer models. While not a direct match to this compound's specific targets, the inclusion of PDGFRA inhibition in dovitinib's mechanism provides a relevant proxy for this analysis.
Data Summary: Dovitinib and Nab-paclitaxel in Gastric Cancer
A preclinical study investigating the combination of dovitinib and nab-paclitaxel in MKN-45 gastric cancer xenografts demonstrated an additive effect on tumor growth inhibition.[1][2]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Tumor Volume | Animal Survival (Median) |
| Control (PBS) | - | - | 23 days |
| Dovitinib | 76% | - | 25 days |
| Nab-paclitaxel | 75% | - | 42 days |
| Dovitinib + Nab-paclitaxel | 85% | Regression | 66 days |
Data sourced from a preclinical study on MKN-45 subcutaneous xenografts.[1][2]
These findings suggest that the combination of a PDGFRA inhibitor with a taxane-based chemotherapeutic can lead to enhanced anti-tumor efficacy, resulting in tumor regression and a significant extension of survival in preclinical models.[1][2]
Signaling Pathways and Rationale for Combination
The MET and PDGFRA signaling pathways are crucial drivers of cell proliferation, survival, migration, and angiogenesis. Their simultaneous inhibition by this compound is expected to disrupt these fundamental cancer hallmarks. Combining this targeted approach with the cytotoxic effects of traditional chemotherapy offers a multi-pronged attack on tumor cells.
Caption: Combined inhibition of MET/PDGFRA and chemotherapy targets multiple oncogenic pathways.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, the following is a detailed, adaptable protocol for assessing drug synergy in vitro, based on methodologies from relevant preclinical studies.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MET or PDGFRA amplified/mutated)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the chemotherapeutic agent.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Chemotherapeutic agent alone (multiple concentrations)
-
Combination of this compound and the chemotherapeutic agent in a fixed ratio (e.g., based on their individual IC50 values) or a matrix of concentrations.
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each individual drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro synergy assessment.
Future Directions
The preclinical data on dovitinib in combination with nab-paclitaxel, while indirect, provides a strong rationale for investigating the synergistic potential of this compound with various chemotherapeutic agents. Future studies should focus on:
-
Directly testing this compound in combination with standard-of-care chemotherapies like paclitaxel, doxorubicin, and cisplatin across a panel of cancer cell lines with known MET and/or PDGFRA alterations.
-
In vivo studies using xenograft or patient-derived xenograft (PDX) models to validate in vitro findings and assess the impact on tumor growth, metastasis, and overall survival.
-
Pharmacodynamic studies to elucidate the molecular mechanisms underlying any observed synergy, including analysis of key signaling pathways and apoptosis markers.
By systematically evaluating these combinations, the full therapeutic potential of this compound can be unlocked, paving the way for novel and more effective cancer treatment regimens.
References
- 1. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Met/pdgfra-IN-2: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the dual MET and PDGFRA inhibitor, Met/pdgfra-IN-2, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of disposal procedures, immediate safety measures, and the biological pathways this compound targets.
As a potent inhibitor of both MET and PDGFRA protein kinases, this compound is a valuable tool in cancer research, inducing apoptosis in MET-positive cells.[1] Its cytotoxic nature necessitates meticulous handling and disposal to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for small molecule kinase inhibitors and cytotoxic agents should be strictly followed.[2][3][4]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with institutional and national safety regulations for hazardous materials.[5] Personal Protective Equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be used and laundered according to institutional guidelines for cytotoxic compounds.[3]
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Respiratory Protection: If there is a risk of aerosolization, use a certified respirator.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous waste, in accordance with local, state, and federal regulations.[6][7]
Table 1: Disposal of this compound and Contaminated Materials
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Compound | Original or properly labeled, sealed container. | Treat as hazardous chemical waste. Do not mix with other waste streams.[6] Arrange for pickup by a licensed hazardous waste disposal service.[8] |
| Contaminated Labware (pipette tips, tubes, etc.) | Designated, labeled hazardous waste container (sharps container for sharps). | Segregate from non-hazardous waste. For sharps, use a puncture-resistant container.[9][10] All containers must be clearly labeled as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (gloves, lab coats) | Labeled, sealed plastic bag within a hazardous waste container. | Place in a designated hazardous waste container. Do not dispose of in regular trash.[3] |
| Liquid Waste (e.g., cell culture media) | Labeled, leak-proof hazardous waste container. | Collect in a dedicated, sealed container. Do not pour down the drain.[11][12] The container should be clearly labeled with the contents. |
| Spill Cleanup Materials | Labeled, sealed hazardous waste container. | Absorb spills with inert material and collect in a sealed container for hazardous waste disposal.[2][8] Clean the spill area thoroughly. |
Understanding the Targeted Signaling Pathways
This compound exerts its effects by inhibiting the MET and PDGFRA signaling pathways, which are crucial in cell growth, proliferation, and survival.[13][14] Dysregulation of these pathways is implicated in various cancers.[15][16][17]
The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways like PI3K and MAPK, driving tumorigenesis.[15] Similarly, the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a receptor tyrosine kinase that, when activated by its ligand (PDGF), triggers signaling cascades that control cell proliferation and survival.[14][18]
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; MET [label="MET Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges HGF -> MET [label="Binds"]; MET -> PI3K; PI3K -> AKT; AKT -> mTOR; MET -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; MET -> STAT3; mTOR -> Cell_Proliferation; ERK -> Cell_Proliferation; STAT3 -> Cell_Proliferation; } .enddot Caption: The MET Signaling Pathway initiated by HGF binding.
// Nodes PDGF [label="PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFRA [label="PDGFRA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Processes [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PDGF -> PDGFRA [label="Binds"]; PDGFRA -> PI3K; PI3K -> AKT; PDGFRA -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PDGFRA -> PLCg; PLCg -> DAG; DAG -> PKC; AKT -> Cell_Processes; ERK -> Cell_Processes; PKC -> Cell_Processes; } .enddot Caption: The PDGFRA Signaling Pathway activated by PDGF binding.
Experimental Workflow for Disposal
A structured workflow ensures that all stages of disposal are conducted safely and efficiently.
// Nodes Start [label="Identify Waste\n(Unused compound, contaminated\nlabware, PPE, liquid waste)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Segregate [label="Segregate Waste\nby Type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Package [label="Package in\nAppropriate Labeled\nHazardous Waste Containers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [label="Store Securely in\nDesignated Area", fillcolor="#FBBC05", fontcolor="#202124"]; Schedule [label="Schedule Pickup by\nLicensed Waste Disposal\nService", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Complete Disposal\nDocumentation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Segregate; Segregate -> Package; Package -> Store; Store -> Schedule; Schedule -> End; } .enddot Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. griffith.edu.au [griffith.edu.au]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. sinobiological.com [sinobiological.com]
- 18. atsjournals.org [atsjournals.org]
Navigating the Safe Handling of Met/pdgfra-IN-2: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals handling Met/pdgfra-IN-2, a potent MET and PDGFRA protein inhibitor, must adhere to stringent safety protocols to mitigate exposure risks.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations and operational and disposal plans, to ensure the safe handling of this powdered chemical compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, likely with cytotoxic potential, a comprehensive PPE strategy is crucial. The following recommendations are based on general best practices for handling hazardous powdered compounds and cytotoxic drugs.
Eye and Face Protection
To prevent contact with airborne particles and splashes, appropriate eye and face protection is mandatory.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that meet ANSI Z87.1 standards are required.
-
Face Shield: When there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection
Protecting the skin from direct contact with this compound is critical to prevent absorption and potential systemic effects.
-
Gloves:
-
Double gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should comply with ASTM D6978-05 standards, which are specifically designed for handling chemotherapy drugs.[2]
-
Gloves should be changed frequently, especially if they become contaminated.
-
Vinyl gloves are not suitable for handling cytotoxic drugs.[1]
-
-
Lab Coat:
-
A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.
-
The gown should be resistant to chemical permeation.
-
Reusable lab coats are not recommended for handling potent compounds.
-
-
Full Body Protection: For procedures with a high risk of contamination, disposable coveralls may be necessary to provide full-body protection.
Respiratory Protection
Due to the powdered nature of this compound, inhalation of airborne particles is a primary exposure route that must be controlled.
-
Engineering Controls: The primary method for controlling respiratory exposure is through engineering controls such as a certified chemical fume hood or a biological safety cabinet.
-
Respirator: If engineering controls are not sufficient to control exposure, or during certain high-risk procedures like cleaning up spills, respiratory protection is necessary.
-
A NIOSH-approved N95 respirator may be sufficient for low-level powder handling within a ventilated enclosure.
-
For higher-risk activities or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.
-
PPE Summary
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks | Applicable Standards |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and face shield | ANSI Z87.1 |
| Hand | Single pair of nitrile gloves | Double pair of chemotherapy-rated nitrile gloves | ASTM D6978-05 |
| Body | Disposable lab coat with long sleeves and cuffs | Disposable, chemical-resistant, solid-front gown or coveralls | N/A |
| Respiratory | Work within a certified chemical fume hood or BSC | N95 respirator or PAPR with HEPA filter | NIOSH approved |
Note: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, Occupational Exposure Limits (OELs) have not been established. Therefore, a conservative approach to PPE is recommended, treating the compound as a potent, hazardous substance.
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will minimize the risk of exposure.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown, ensuring it is fully fastened.
-
Put on outer gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Don eye and face protection.
-
If required, don respiratory protection and perform a seal check.
-
-
Handling:
-
Carefully weigh and handle the powdered compound within the designated ventilated enclosure to minimize the generation of airborne dust.
-
Use tools such as spatulas and weighing paper appropriate for handling small quantities of potent powders.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of all disposable materials, including absorbent pads and weighing paper, as hazardous chemical waste.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it inward and dispose of it as hazardous waste.
-
Remove eye and face protection and decontaminate if reusable.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, disposable PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Disposal Method: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste. This typically involves incineration by a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
